2-Chloronicotinoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-4(6(8)10)2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRRIFWCJEMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379089 | |
| Record name | 2-Chloronicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-84-9 | |
| Record name | 2-Chloronicotinoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49609-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloronicotinoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Chloronicotinoyl chloride. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical products. The information presented herein is intended to support research and development activities by providing detailed data and experimental insights.
Core Chemical Identity and Structure
This compound, with the CAS Number 49609-84-9, is a disubstituted pyridine derivative.[1][2][3][4][5][6][7][8] Structurally, it features a pyridine ring substituted with a chlorine atom at the 2-position and a carbonyl chloride group at the 3-position. Its systematic IUPAC name is 2-chloropyridine-3-carbonyl chloride.[2]
The molecule's connectivity and stereochemistry can be unambiguously represented by the following identifiers:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a low melting solid, appearing as a white to beige-yellow substance.[6][9] It is sensitive to moisture and reacts violently with water.[3][6] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][4][7][11] |
| Molecular Weight | 176.00 g/mol | [2][4][7][11] |
| Melting Point | 38 - 44 °C | [3][4][5][6][9][11] |
| Boiling Point | 89 - 91 °C @ 1 mmHg | [3][11] |
| 96 °C | [6][9] | |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | > 110 °C | [3][4][6][9][11] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate. Insoluble in water. | [5][6][9] |
| Vapor Pressure | 0.036 mmHg at 25°C | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below:
-
¹H NMR: In DMSO-d6, characteristic peaks are observed at approximately 8.58 ppm, 8.26 ppm, and 7.57 ppm, corresponding to the protons on the pyridine ring.[10]
-
¹³C NMR: Data is available and can be found in spectral databases.[2]
-
Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for this molecule.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present.[2]
Reactivity and Applications in Synthesis
This compound is a reactive compound, primarily due to the presence of the acid chloride functional group. It is highly susceptible to nucleophilic attack, making it a valuable intermediate in organic synthesis.
Key Reactions:
-
Hydrolysis: Reacts violently with water to form 2-chloronicotinic acid and hydrochloric acid.[3][6] This moisture sensitivity necessitates handling under inert and dry conditions.[3][6]
-
Acylation: It readily reacts with alcohols, amines, and other nucleophiles to form the corresponding esters and amides. This reactivity is fundamental to its use as a building block.
Applications in Drug Development and Agrochemicals:
This compound is an important precursor for a range of commercially significant molecules:
-
Pesticides: It is a key intermediate in the synthesis of the fungicide Boscalid.[6][9]
-
Pharmaceuticals: It is utilized in the preparation of thieno[2,3-b]pyrrole derivatives which act as cannabinoid receptor agonists.[6][9]
Caption: Role of this compound as a key synthetic intermediate.
Experimental Protocols
Detailed experimental procedures are critical for the successful and safe handling and synthesis of this compound. Below are representative protocols.
Synthesis of this compound from 2-Chloronicotinic Acid
This is a common laboratory-scale method for the preparation of acid chlorides from their corresponding carboxylic acids.
Materials and Equipment:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[8]
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[12]
-
The crude this compound can be purified by vacuum distillation if necessary.
Caption: General workflow for the synthesis of this compound.
Synthesis from 2-chloro-3-(trichloromethyl) pyridine
An alternative patented method avoids the use of common chlorinating agents like thionyl chloride.[13]
Materials and Equipment:
-
2-chloro-3-(trichloromethyl) pyridine
-
Carboxylic acid (e.g., glacial acetic acid)
-
Catalyst (e.g., anhydrous FeCl₃, AlCl₃, ZnCl₂, or SnCl₄)
-
Solvent (e.g., toluene)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge a reaction vessel with 2-chloro-3-(trichloromethyl) pyridine, the solvent (toluene), the carboxylic acid (glacial acetic acid), and the catalyst (FeCl₃).[13]
-
Heat the mixture to reflux (e.g., 114°C) and maintain for 5-12 hours.[13]
-
Upon completion, the resulting solution contains this compound, which can be isolated and purified through standard techniques.[13]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[2][3][14] It may also cause respiratory irritation.[3][14] It reacts violently with water, liberating toxic gas.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][14] Use in a well-ventilated area or under a chemical fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under an inert atmosphere.[3][14][15] It is sensitive to moisture.[3][6][9]
-
Spills: In case of a spill, do not expose to water.[3][11] Use dry clean-up procedures and avoid generating dust.[14]
This guide provides a foundational understanding of this compound for professionals in chemical research and development. For further details, consulting the cited literature and safety data sheets is strongly recommended.
References
- 1. 2-Chloronicotinyl chloride | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. 49609-84-9 | this compound | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]
- 9. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
- 10. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.fr [fishersci.fr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to 2-Chloronicotinoyl chloride (CAS: 49609-84-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloronicotinoyl chloride (CAS: 49609-84-9), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, safety and handling protocols, spectroscopic data, and detailed experimental procedures for its synthesis and subsequent reactions. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-chloro-3-pyridinecarbonyl chloride, is a halogenated pyridine derivative. The presence of two reactive chlorine atoms—one on the pyridine ring and one in the acyl chloride functional group—makes it a versatile bifunctional reagent for organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 49609-84-9 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| IUPAC Name | 2-chloropyridine-3-carbonyl chloride | [1] |
| Synonyms | 2-chloro-3-pyridinecarbonyl chloride, 2-Chloronicotinyl chloride | [1] |
| Appearance | White to light yellow powder or crystalline solid | |
| Melting Point | 38-42 °C | |
| Boiling Point | 120 °C at 10 mmHg | |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate. Reacts with water. | N/A |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also water-reactive and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1C | Danger | H314: Causes severe skin burns and eye damage | |
| Water-Reactive | N/A | Danger | EUH014: Reacts violently with water |
| Acute Toxicity (Inhalation) | Warning | H335: May cause respiratory irritation |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents. The container should be tightly sealed and stored under an inert atmosphere to prevent degradation.
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.58 (dd, J=4.8, 1.9 Hz, 1H), 8.26 (dd, J=7.7, 1.9 Hz, 1H), 7.57 (dd, J=7.7, 4.8 Hz, 1H) | [3] |
| ¹³C NMR | Expected peaks around: 167 (C=O), 153 (C-Cl), 150 (C-N), 140 (CH), 128 (C-C=O), 125 (CH) | General chemical shift predictions |
| Mass Spectrometry (GC-MS) | m/z: 175 (M+), 140, 112, 76 | [1] |
| Infrared (IR) | Expected characteristic peaks (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~1770 (C=O stretch, acyl chloride), ~1580, 1450 (C=C, C=N ring stretch), ~800-700 (C-Cl stretch) | [4] |
Experimental Protocols
Synthesis of this compound from 2-Chloronicotinic Acid
This protocol describes the conversion of 2-chloronicotinic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
1,2-dichloroethane (or another inert solvent like toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-chloronicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-5.0 eq) and a suitable inert solvent (e.g., 1,2-dichloroethane or toluene).
-
Heat the reaction mixture to reflux (typically around 80-110 °C depending on the solvent) and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation or used directly in the next step.
-
Representative Reaction: Amide Formation with an Aniline
This protocol outlines a general procedure for the acylation of a primary aromatic amine with this compound to form an N-aryl-2-chloronicotinamide, a common scaffold in bioactive molecules.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
-
Procedure:
-
In a reaction flask, dissolve the substituted aniline (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude amide product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Applications in Drug Development and Agrochemicals
This compound is a crucial building block for a variety of biologically active compounds. Its utility stems from the ability to introduce the 2-chloropyridine-3-carbonyl moiety into larger molecules, which can then be further functionalized.
-
Agrochemicals: It is a key intermediate in the synthesis of the fungicide Boscalid . The amide bond in Boscalid is formed by the reaction of this compound with an aniline derivative.[5]
-
Pharmaceuticals: The 2-chloronicotinoyl scaffold is present in various compounds investigated for their potential as anti-inflammatory and anti-cancer agents. The reactivity of the acyl chloride allows for the facile creation of amide libraries for structure-activity relationship (SAR) studies.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 2-chloronicotinic acid to this compound.
Caption: Synthesis of this compound.
General Amide Formation Reaction
This diagram shows the general reaction of this compound with a primary amine to form an amide.
Caption: General Amide Formation Reaction.
References
An In-depth Technical Guide to the Synthesis and Mechanism of 2-Chloronicotinoyl Chloride
Introduction
2-Chloronicotinoyl chloride is a pivotal chemical intermediate, widely employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its significance lies in its reactive nature, which allows for the introduction of the 2-chloronicotinoyl moiety into a diverse range of molecules.[1][2] This compound is a key building block in the production of notable active ingredients such as the fungicide boscalid and various anti-inflammatory and anti-cancer agents.[2] This guide provides a comprehensive overview of its synthesis, reaction mechanism, and experimental protocols for its preparation, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| CAS Number | 49609-84-9 |
| Appearance | White to light yellow powder or low melting solid |
| Melting Point | 38-42 °C |
| Boiling Point | 96 °C |
| Purity | ≥ 98% (by titration) |
| ¹H NMR (DMSO-d₆, ppm) | 8.58, 8.26, 7.57 |
(Data sourced from[1][2][3][4][5])
Synthesis of this compound
The primary and most common method for synthesizing this compound is through the chlorination of 2-Chloronicotinic acid using thionyl chloride (SOCl₂). An alternative route has also been developed starting from 2-chloro-3-(trichloromethyl) pyridine.
Primary Synthesis Route: From 2-Chloronicotinic Acid
The reaction of 2-Chloronicotinic acid with thionyl chloride is a standard method for converting a carboxylic acid to a highly reactive acyl chloride.[6][7] The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[7][8]
Caption: Overall synthesis workflow for this compound.
Alternative Synthesis Route
A patented method describes the synthesis of this compound from 2-chloro-3-(trichloromethyl) pyridine.[9] This process involves reacting the starting material with a carboxylic acid or acid anhydride, such as glacial acetic acid or acetic anhydride, in the presence of a catalyst like AlCl₃, FeCl₃, ZnCl₂, or SnCl₄.[9] The reaction is typically carried out in a solvent like toluene at temperatures ranging from 80 to 120 °C for 5 to 12 hours.[9] This method avoids the use of highly pungent and corrosive chlorinating agents like thionyl chloride, potentially reducing environmental impact.[9]
Reaction Mechanism with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride follows a well-established nucleophilic acyl substitution pathway. The mechanism involves several key steps:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10][8]
-
Intermediate Formation: This initial attack leads to the formation of a protonated chlorosulfite intermediate.
-
Chloride Ion Attack: A chloride ion, generated in the reaction, then attacks the carbonyl carbon.[10][7]
-
Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product.[7][8]
Caption: Mechanism of this compound synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for the primary synthesis method.
Protocol 1: Synthesis from 2-Chloronicotinic Acid
This protocol is based on a typical laboratory-scale preparation.
Materials and Equipment:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
1,2-dichloroethane (or another suitable solvent)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Vacuum evaporator
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronicotinic acid (0.065 mol) and 1,2-dichloroethane (20 ml).[11]
-
Carefully add thionyl chloride (9.5 ml) to the mixture.[11]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[11] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.[11][12] The crude this compound can then be used directly or purified further by distillation under reduced pressure.
Safety Precautions:
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction releases toxic gases (HCl and SO₂). Ensure adequate ventilation.
References
- 1. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 2-Chloronicotinoyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloronicotinoyl chloride (CAS No. 49609-84-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Executive Summary
This compound, with the molecular formula C₆H₃Cl₂NO, is a bifunctional molecule featuring a chlorinated pyridine ring and a reactive acyl chloride group. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of such a compound is also provided in a visual format.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound was recorded in DMSO-d₆.[1]
| Chemical Shift (δ) ppm | Assignment |
| 8.583 | Pyridine H |
| 8.256 | Pyridine H |
| 7.574 | Pyridine H |
¹³C NMR (Carbon-13 NMR) Data
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Acyl Chloride) |
| Data not available | C-Cl (Pyridine Ring) |
| Data not available | Quaternary C (Pyridine Ring) |
| Data not available | CH (Pyridine Ring) |
| Data not available | CH (Pyridine Ring) |
| Data not available | CH (Pyridine Ring) |
Note: Specific experimental ¹³C NMR chemical shift values for this compound were not publicly available in the searched databases at the time of this report. The assignments are predicted based on typical chemical shift ranges for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C=O Stretch (Acyl Chloride) |
| Data not available | C=C, C=N Stretch (Aromatic) |
| Data not available | C-Cl Stretch |
Note: Specific experimental IR absorption frequencies for this compound were not publicly available in the searched databases. The assignments are based on characteristic absorption regions for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (Molecular Weight: 176.00 g/mol ), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Key Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Assignment |
| 175, 177, 179 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion cluster. Expected intensity ratio of approximately 9:6:1.[2][3] |
| 140 | Top Peak: [M-Cl]⁺ or [M-H-Cl]⁺ fragment |
| 112 | Second Highest Peak: Fragment from loss of COCl |
| 142 | Third Highest Peak: Isotope peak of the m/z 140 fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.
-
Processing: The instrument's software automatically calculates the absorbance spectrum from the background and sample scans. The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Pivotal Role of 2-Chloronicotinoyl Chloride in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 2-Chloronicotinoyl chloride has emerged as a critical building block in the landscape of organic synthesis, enabling the development of a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of its properties, synthesis, and key applications, with a focus on its role in the creation of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Properties of this compound
This compound, also known as 2-chloro-3-pyridinecarbonyl chloride, is a versatile reagent valued for its reactivity in acylation reactions. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 49609-84-9 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 38-44 °C | [1] |
| Boiling Point | 120 °C at 10 mmHg | [1] |
| Purity | ≥98% | [1] |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread application. Two primary methods are highlighted below.
From 2-Chloronicotinic Acid
A common laboratory-scale synthesis involves the reaction of 2-chloronicotinic acid with a chlorinating agent, such as thionyl chloride.
Experimental Protocol:
To a suspension of 2-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, thionyl chloride (1.5-2.0 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added. The reaction mixture is then heated to reflux and stirred for 1-3 hours until the reaction is complete, as monitored by TLC or the cessation of gas evolution. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which can be purified by distillation or used directly in subsequent steps.
From 2-Chloro-3-(trichloromethyl)pyridine
An alternative industrial-scale synthesis avoids the use of highly reactive chlorinating agents.[3][4]
Experimental Protocol:
2-Chloro-3-(trichloromethyl)pyridine (1.0 eq) is dissolved in a high-boiling point solvent like toluene.[3][4] A carboxylic acid, such as glacial acetic acid (1.0-1.2 eq), and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.01-0.05 eq) are added to the solution.[3][4] The mixture is heated to reflux (around 110-120 °C) for 5-12 hours.[3][4] The progress of the reaction is monitored by GC. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated from the solution. This method offers a high-yield and environmentally friendlier alternative.[3][4]
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of commercially important compounds. Its acyl chloride functionality allows for the facile formation of amide bonds, a common linkage in bioactive molecules.
Agrochemicals: The Synthesis of Boscalid
Boscalid is a broad-spectrum fungicide that functions by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply.[5]
Signaling Pathway: Boscalid's Mode of Action
Caption: Mechanism of action of Boscalid, inhibiting Complex II (SDH).
Experimental Protocol: Synthesis of Boscalid
A common route to Boscalid involves the amidation of 4'-chloro-[1,1'-biphenyl]-2-amine with this compound.
In a reaction vessel, 4'-chloro-[1,1'-biphenyl]-2-amine (1.0 eq) is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane, along with a non-nucleophilic base like triethylamine or pyridine (1.1 eq) to act as an acid scavenger. The solution is cooled to 0-5 °C. A solution of this compound (1.05 eq) in the same solvent is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield Boscalid.
| Reactant | Molar Ratio |
| 4'-chloro-[1,1'-biphenyl]-2-amine | 1.0 |
| This compound | 1.05 |
| Triethylamine | 1.1 |
Pharmaceuticals: The Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.
Signaling Pathway: Nevirapine's Mechanism of Action
Caption: Mechanism of action of Nevirapine, an allosteric inhibitor of HIV-1 RT.
Experimental Protocol: Synthesis of a Nevirapine Precursor
One synthetic route to Nevirapine involves the reaction of 2-chloro-3-amino-4-picoline with this compound.
2-Chloro-3-amino-4-picoline (1.0 eq) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. A base, for instance, pyridine or triethylamine (1.2 eq), is added, and the mixture is cooled to 0 °C. This compound (1.1 eq), dissolved in the same solvent, is added dropwise to the stirred solution. The reaction is allowed to proceed at room temperature for 12-24 hours. After completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated to give the crude amide product, which is a key intermediate for the subsequent cyclization to form Nevirapine.
| Reactant | Molar Ratio |
| 2-Chloro-3-amino-4-picoline | 1.0 |
| This compound | 1.1 |
| Pyridine | 1.2 |
Pharmaceuticals: Synthesis of Cannabinoid Receptor Agonists
This compound is also utilized in the synthesis of thieno[2,3-b]pyridine derivatives, which have been identified as potent cannabinoid receptor (CB1 and CB2) agonists. These receptors are involved in various physiological processes, and their modulation is a target for treating pain, inflammation, and other conditions.
Signaling Pathway: Cannabinoid Receptor Activation
Caption: Simplified signaling pathway of cannabinoid receptor agonists.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Carboxamide
A representative synthesis involves the acylation of a 3-aminothieno[2,3-b]pyridine core with this compound.
A solution of the appropriate 3-aminothieno[2,3-b]pyridine derivative (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or pyridine is prepared. A non-nucleophilic base such as sodium hydride or potassium tert-butoxide (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of this compound (1.05 eq) in the same solvent is added dropwise. The reaction is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired N-(thieno[2,3-b]pyridin-3-yl)-2-chloronicotinamide.
| Reactant | Molar Ratio |
| 3-Aminothieno[2,3-b]pyridine derivative | 1.0 |
| This compound | 1.05 |
| Sodium Hydride | 1.1 |
Conclusion
This compound is a cornerstone reagent in contemporary organic synthesis, providing a reliable and efficient means to introduce the 2-chloronicotinoyl moiety into a wide array of molecules. Its application in the synthesis of high-value compounds such as the fungicide Boscalid and the antiviral drug Nevirapine, as well as its emerging role in the development of novel therapeutics like cannabinoid receptor agonists, underscores its significance. The synthetic protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for chemists and pharmacologists, facilitating further innovation in the fields of agrochemical and pharmaceutical development.
References
- 1. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Key Intermediates in the Synthesis of Pharmaceuticals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the strategic construction of molecular architecture. Central to this endeavor are key intermediates, which serve as the foundational building blocks for the final drug substance. The efficiency of the synthetic route, the purity of the final API, and the overall economic viability of the drug's production are all critically dependent on the design and synthesis of these intermediates. This guide provides an in-depth technical overview of the core aspects of key intermediates for three blockbuster drugs: Atorvastatin, Sildenafil, and Sertraline. We will explore their synthesis, detailing experimental protocols for key transformations, and present quantitative data to allow for a comparative analysis of different synthetic strategies. Furthermore, we will visualize the intricate signaling pathways associated with each drug's mechanism of action.
Atorvastatin: The Statin Powerhouse
Atorvastatin is a synthetic lipid-lowering agent that is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Its synthesis is a testament to the power of stereocontrolled reactions, with its efficacy being highly dependent on the precise stereochemistry of its side chain.
Key Intermediate: (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
The chiral side chain of Atorvastatin is introduced via a key intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[4][5] The synthesis of this intermediate is a critical step that establishes the required stereocenters for the final drug's biological activity.[5] One of the most commercially viable methods for synthesizing the core pyrrole structure of Atorvastatin is the Paal-Knorr synthesis.[6]
Quantitative Data for Atorvastatin Intermediate Synthesis
| Step | Reaction | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Paal-Knorr Condensation | 1,4-diketone, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, pivalic acid, toluene/heptane, reflux | ~96% | >99% | [7][8] |
| 2 | Ketal Deprotection | Isopropyl alcohol, aqueous HCl, 60°C | 96% | >99% | [8] |
| 3 | Ester Hydrolysis & Salt Formation | NaOH, then Calcium Acetate | 78.7% | 99.9% | [8] |
Experimental Protocol: Paal-Knorr Synthesis of Protected Atorvastatin
This protocol outlines the key convergent step in the synthesis of Atorvastatin, where the pyrrole ring is formed.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone)
-
tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine intermediate)[5]
-
Pivalic acid
-
Toluene
-
n-Heptane
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, dissolve the diketone (1.09 eq) and the amine intermediate (1.0 eq) in a mixture of toluene and n-heptane.[9]
-
Add a catalytic amount of pivalic acid (0.7 eq).[10]
-
Heat the reaction mixture to reflux (approximately 80°C) and remove water azeotropically using the Dean-Stark trap.[7][9] The reaction is typically monitored by TLC until completion (approximately 42.5 hours).[9]
-
After completion, cool the reaction mixture to room temperature.
-
The protected Atorvastatin can be isolated by standard work-up procedures, including washing with aqueous solutions and crystallization from a suitable solvent system like toluene or a mixture of isopropanol and water.[7]
Atorvastatin Signaling Pathway
Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway in the liver.[1][2][3] This inhibition leads to a cascade of events that ultimately results in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. More recent studies suggest that Atorvastatin may also induce apoptosis in certain cancer cells by inhibiting the TLR4/MYD88/NF-κB and PI3K/AKT signaling pathways.[11]
References
- 1. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 4. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 5. nbinno.com [nbinno.com]
- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 125995-13-3 [chemicalbook.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 11. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloronicotinoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloronicotinoyl chloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and illustrates relevant chemical workflows.
Core Properties of this compound
This compound is a reactive compound valued for its role as a building block in complex organic synthesis. Below is a summary of its key quantitative data.
| Property | Value | Citations |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |
| Molecular Weight | 176.00 g/mol | [1][2][3] |
| CAS Number | 49609-84-9 | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 39-44 °C | |
| IUPAC Name | 2-chloropyridine-3-carbonyl chloride | [3] |
| Synonyms | 2-Chloropyridine-3-carbonyl chloride, 2-chloro-3-pyridinecarbonyl chloride | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the production of the fungicide Boscalid are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound from 2-Chloronicotinic Acid
This protocol describes the synthesis of this compound via the reaction of 2-chloronicotinic acid with thionyl chloride.
Materials:
-
2-chloronicotinic acid (10.24 g, 0.065 mole)
-
1,2-dichloroethane (20 ml)
-
Thionyl chloride (9.5 ml)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
To a reaction flask, add 10.24 g (0.065 mole) of 2-chloronicotinic acid and 20 ml of 1,2-dichloroethane.
-
Add 9.5 ml of thionyl chloride to the mixture.
-
Heat the mixture to reflux and maintain for 1 hour.[1]
-
After 1 hour, allow the reaction mixture to cool.
-
Concentrate the mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.
-
The resulting product is 11.9 g of this compound, which appears as an orange-colored oil and solidifies upon standing at room temperature.[1]
Synthesis of Boscalid using this compound
This protocol outlines the amidation reaction between this compound and 2-(4-chlorophenyl)aniline to synthesize Boscalid, a widely used fungicide.
Materials:
-
2-(4-chlorophenyl)aniline
-
This compound
-
Dichloroethane
-
Reflux apparatus
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Prepare a solution of 2-(4-chlorophenyl)aniline in dichloroethane within a reaction vessel.
-
A solution of this compound (1.017 mol) in dichloroethane is added dropwise to the 2-(4-chlorophenyl)aniline solution over a period of 5-6 hours.[4]
-
Once the addition is complete, heat the reaction mixture to reflux for 1 hour.[4]
-
Cool the reaction to 30°C and add water.
-
Heat the mixture to 60-70°C for 30 minutes, followed by stirring for 15 minutes.
-
Cool the mixture to room temperature and separate the aqueous layer.
-
The organic layer, containing Boscalid, is washed with a 5% sodium carbonate solution and then with water.[5][6]
-
The final product can be isolated by crystallization from the organic solvent.[4][5][6]
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of this compound and its subsequent use in the synthesis of Boscalid. A diagram detailing the mechanism of action for SDHI fungicides is also provided for context in drug and pesticide development.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of Boscalid.
Caption: Inhibition of Complex II by SDHI fungicides like Boscalid.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. The compound is sensitive to moisture and can react violently with water. When handling this chemical, it is imperative to use personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a vital intermediate with significant applications in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in these fields. The protocols and diagrams provided in this guide offer a foundational resource for the safe and effective use of this compound in a laboratory and industrial context.
References
- 1. prepchem.com [prepchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 6. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
Physical properties like melting and boiling point of 2-Chloronicotinoyl chloride
Technical Guide: Physicochemical Characterization of 2-Chloronicotinoyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 49609-84-9) is a pivotal chemical intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] As a chlorinated pyridine derivative, its distinct reactivity makes it a valuable building block in medicinal chemistry and organic synthesis.[1] An accurate understanding of its physical properties, such as melting and boiling points, is critical for its handling, reaction optimization, and safety in a laboratory and industrial setting. This document provides a comprehensive overview of these key physical characteristics, supported by standard experimental methodologies.
Physical and Chemical Properties
This compound typically appears as a white to light yellow or beige-yellow solid, which may present as a powder, crystal, or lump.[1][2][3][4] It is known to be sensitive to moisture.[2][4]
Data Summary
The quantitative physical properties of this compound are summarized in the table below. Data is aggregated from multiple chemical suppliers and databases.
| Property | Value | Conditions | Reference(s) |
| CAS Number | 49609-84-9 | N/A | [1][3][4][5] |
| Molecular Formula | C₆H₃Cl₂NO | N/A | [1][2][3][4][5] |
| Molecular Weight | 176.00 g/mol | N/A | [1][3][5] |
| Melting Point | 38 - 44 °C | Atmospheric Pressure | [1][3][4] |
| Boiling Point | 120 °C | at 10 mmHg | [1][3] |
| ~256 °C (estimated) | at 760 mmHg | [6] | |
| Appearance | White to light yellow powder, crystal, or lump | 20 °C | [1][3] |
Experimental Protocols
While specific experimental reports for the determination of these values for this compound are not detailed in public literature, the following describes standard and widely accepted methodologies for such measurements.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. The capillary method is a common and reliable technique.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.
-
Measurement: Conduct a second measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the first trial. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For this compound, this is expected to be in the 38-44 °C range.[4]
Boiling Point Determination (Vacuum Distillation)
Given that this compound has a high estimated boiling point at atmospheric pressure and may be susceptible to decomposition, its boiling point is typically measured under reduced pressure (vacuum).
Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Condenser and receiving flask
-
Thermometer and adapter
-
Vacuum pump and manometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Assembly: Assemble the short-path distillation apparatus. Place a small amount of this compound and a boiling chip in the round-bottom flask.
-
System Sealing: Ensure all joints are properly sealed. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg). The pressure must be monitored with a manometer.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Observe the temperature as the liquid begins to boil and a steady stream of distillate condenses and is collected.
-
Data Recording: Record the temperature at which a stable reflux ring is established and distillation occurs at a steady rate (approx. 1 drop per second). This temperature is the boiling point at the recorded pressure. For this compound, this has been reported as 120 °C at 10 mmHg.[1][3]
Workflow Visualization
The logical flow for the physicochemical characterization of a chemical compound like this compound is depicted below. This process ensures a systematic approach from sample acquisition to final data analysis and documentation.
Caption: Workflow for Physical Property Characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 3. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
- 5. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]
Solubility characteristics of 2-Chloronicotinoyl chloride in various solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the solubility characteristics of 2-Chloronicotinoyl chloride. It is important to note that publicly available literature does not provide specific quantitative solubility data for this compound across a wide range of organic solvents. The information presented herein is based on qualitative descriptions from chemical suppliers and established scientific principles for determining the solubility of reactive compounds.
Introduction
This compound (CAS No: 49609-84-9), a derivative of nicotinic acid, is a highly reactive compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in organic synthesis is largely dictated by its solubility in various organic solvents, which influences reaction kinetics, purification processes, and overall yield. This guide provides an overview of the known solubility properties of this compound and details experimental protocols for the quantitative determination of its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO |
| Molecular Weight | 176.00 g/mol |
| Appearance | White to light yellow, low melting solid or crystalline powder |
| Melting Point | 38-44 °C |
| Boiling Point | 120 °C at 10 mmHg |
| CAS Number | 49609-84-9 |
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Water | Insoluble (Reacts) |
It is crucial to note that this compound, as an acyl chloride, is highly reactive towards protic solvents, particularly water, with which it reacts to form 2-chloronicotinic acid and hydrochloric acid. This reactivity precludes the determination of its solubility in aqueous media under standard conditions.
Experimental Protocols for Solubility Determination
Due to the reactive nature of this compound, the determination of its solubility requires careful selection of methods and stringent anhydrous conditions. The following are detailed experimental protocols that can be adapted for the quantitative determination of the solubility of this compound in various aprotic organic solvents.
Gravimetric Method (Isothermal Saturation)
This classic method involves the preparation of a saturated solution at a constant temperature, followed by the determination of the solute concentration by mass.
Objective: To determine the equilibrium solubility of this compound in a given aprotic organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., toluene, acetonitrile, tetrahydrofuran)
-
Thermostatically controlled shaker or water bath
-
Inert gas (Nitrogen or Argon)
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass vials with screw caps
-
Analytical balance
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid is essential to ensure saturation.
-
Solvent Addition: Under an inert atmosphere to prevent hydrolysis from atmospheric moisture, add a known mass of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known mass of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a second pre-weighed vial. This step should be performed quickly to minimize temperature fluctuations.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Remove the solvent by evaporation under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute. The mass of the dissolved this compound can then be determined.
Calculation: Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) × 100
Spectroscopic Method (UV-Vis or HPLC)
This method relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.
Objective: To determine the solubility of this compound in a UV-transparent aprotic organic solvent at a specified temperature.
Materials:
-
Same as for the Gravimetric Method
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen anhydrous solvent.
-
Calibration Curve: Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.
-
Saturated Solution Preparation and Equilibration: Prepare and equilibrate a saturated solution as described in the Gravimetric Method (Steps 1-3).
-
Sample Preparation for Analysis: After equilibration and settling, withdraw an aliquot of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Measure the absorbance or peak area of the diluted sample.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Neonicotinoid Insecticides using 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of several key neonicotinoid insecticides, utilizing 2-chloronicotinoyl chloride as a key starting precursor. The protocols are designed to be reproducible in a standard laboratory setting.
Mechanism of Action: Targeting the Insect Nervous System
Neonicotinoids exert their insecticidal effect by acting as potent agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] Their mode of action is characterized by a higher affinity for insect nAChRs compared to mammalian receptors, which provides a degree of selectivity.[2][3]
The binding of a neonicotinoid molecule to the nAChR triggers the opening of an ion channel, leading to an influx of sodium and calcium ions.[1] This results in the continuous stimulation and depolarization of the postsynaptic neuron. The constant firing of nerve impulses leads to an overstimulation of the nervous system, which ultimately causes paralysis and death of the insect.[1]
General Synthetic Pathway
The synthesis of many prominent neonicotinoids, including Imidacloprid, Acetamiprid, and Thiacloprid, can be achieved from this compound. The common strategy involves converting the acid chloride into the key intermediate, 2-chloro-5-chloromethylpyridine (CCMP). This intermediate then serves as the electrophilic component that couples with various nucleophilic moieties to yield the final insecticide products.
Quantitative Data Summary
The following tables summarize the reaction conditions and physicochemical properties associated with the synthesis protocols.
Table 1: Summary of Reaction Conditions for Synthesis of Neonicotinoids from 2-Chloro-5-chloromethylpyridine (CCMP)
| Target Neonicotinoid | Key Reactant | Solvent | Base / Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Imidacloprid | 2-Nitroiminoimidazolidine | Acetonitrile | K₂CO₃ | Reflux | N/A | High |
| Imidacloprid | 2-Nitroiminoimidazolidine | Dimethylformamide (DMF) | NaOH | 45 - 60 | N/A | >75%[4] |
| Acetamiprid | N-(6-chloro-3-picolyl) methylamine & Ethyl N-cyanoethanimideate | Ethanol | N/A | 65 | 6 - 7 | ~97%[5] |
| Thiacloprid | 2-Cyanoimine-1,3-thiazolidine | Chloroform | N/A | 40 - 60 | 2 - 8 | High[6] |
Table 2: Physicochemical and Spectroscopic Data of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₃Cl₂NO | 176.00[7] | 38.0 - 42.0 | White to light yellow solid |
| Imidacloprid | C₉H₁₀ClN₅O₂ | 255.66 | 144 | Colorless crystals |
| Acetamiprid | C₁₀H₁₁ClN₄ | 222.67[5] | 100 - 102 | White solid |
| Thiacloprid | C₁₀H₉ClN₄S | 252.72 | 128 - 129 | Yellowish crystalline solid |
Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
This protocol outlines the two-step synthesis of the key intermediate CCMP from this compound.
Step A: Reduction to 2-Chloro-5-hydroxymethylpyridine [8]
-
Materials: this compound, Sodium borohydride (NaBH₄), Water, Diethyl ether.
-
Procedure:
-
Prepare a solution of this compound in a suitable aqueous solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-hydroxymethylpyridine.
-
Step B: Chlorination to 2-Chloro-5-chloromethylpyridine (CCMP) [8]
-
Materials: 2-Chloro-5-hydroxymethylpyridine, Thionyl chloride (SOCl₂), Toluene (or another inert solvent).
-
Procedure:
-
Dissolve the 2-chloro-5-hydroxymethylpyridine from Step A in an inert solvent like toluene.
-
Slowly add thionyl chloride (SOCl₂) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess solvent and SOCl₂ under reduced pressure to yield crude CCMP, which can be purified by crystallization or chromatography.
-
Protocol 2: Synthesis of Imidacloprid from CCMP
This procedure is adapted from established methods for coupling CCMP with 2-nitroiminoimidazolidine.[4][9]
-
Materials: 2-Chloro-5-chloromethylpyridine (CCMP), 2-Nitroiminoimidazolidine, Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), Acetonitrile or Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, suspend 2-nitroiminoimidazolidine and a base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile).
-
Heat the mixture to reflux.
-
Gradually add a solution of CCMP in the same solvent to the refluxing mixture.
-
Maintain reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol) to obtain pure Imidacloprid.
-
Protocol 3: Synthesis of Acetamiprid from CCMP
This protocol describes the final condensation step to produce Acetamiprid.[5][10] It assumes the prior synthesis of N-(6-chloro-3-pyridylmethyl) methylamine from CCMP.
-
Materials: N-(6-chloro-3-pyridylmethyl) methylamine, Ethyl N-cyanoethanimideate, Ethanol.
-
Procedure:
-
To a reaction vessel, add N-(6-chloro-3-pyridylmethyl) methylamine and ethanol.
-
Add ethyl N-cyanoethanimideate to the solution.
-
Heat the mixture to approximately 65 °C and maintain with stirring for 6-7 hours.
-
Upon reaction completion (monitor by TLC), cool the mixture to 0 °C to induce crystallization.
-
Filter the precipitated solid.
-
Wash the filter cake with saturated brine and dry under vacuum to yield Acetamiprid. The reported purity is typically high (>96%).[5]
-
Protocol 4: Synthesis of Thiacloprid from CCMP
This protocol details the synthesis of Thiacloprid by reacting CCMP with 2-cyanoimine-1,3-thiazolidine.[6]
-
Materials: 2-Chloro-5-chloromethylpyridine (CCMP), 2-Cyanoimine-1,3-thiazolidine, Chloroform, Sodium hydroxide solution.
-
Procedure:
-
Dissolve 2-cyanoimine-1,3-thiazolidine in chloroform.
-
Add an aqueous solution of sodium hydroxide and stir vigorously.
-
Add a solution of CCMP in chloroform dropwise to the biphasic mixture.
-
Heat the reaction to 40-60 °C and stir for 2-8 hours until the reaction is complete.
-
Cool the mixture, separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain Thiacloprid.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 5. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102399216A - Production method of thiacloprid technical - Google Patents [patents.google.com]
- 7. 49609-84-9 | this compound | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]
- 8. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 10. CN104803910A - Production process of acetamiprid - Google Patents [patents.google.com]
Application Notes: 2-Chloronicotinoyl Chloride as a Versatile Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloronicotinoyl chloride as a key intermediate in the synthesis of a variety of commercially significant agrochemicals. The inherent reactivity of the acid chloride and the biological relevance of the chloropyridine moiety make this compound a valuable building block for the development of potent fungicides, herbicides, and insecticides.
Introduction: The Significance of the 2-Chloronicotinoyl Scaffold
This compound, and its parent acid, 2-chloronicotinic acid, are pivotal precursors in the agrochemical industry.[1][2][3] The pyridine ring is a common feature in many biologically active molecules, and the chlorine substituent at the 2-position provides a reactive site for nucleophilic substitution, enabling the facile construction of diverse molecular architectures. This reactivity is central to the synthesis of several classes of pesticides that play crucial roles in modern crop protection.
Application in Fungicide Synthesis: The Case of Boscalid
This compound is a key component in the synthesis of boscalid, a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[4][5] Boscalid is highly effective against a range of fungal pathogens in various crops.[5]
Mechanism of Action: Inhibition of Fungal Respiration
Boscalid's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[5][6] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.[5]
Caption: Boscalid inhibits Complex II of the fungal mitochondrial electron transport chain.
Quantitative Efficacy Data: Boscalid
The following table summarizes the efficacy of boscalid against the common fungal pathogen Botrytis cinerea, the causal agent of gray mold.
| Fungal Species | Efficacy Metric | Value (µg/mL) | Crop Source of Isolates |
| Botrytis cinerea | Mean EC50 (Mycelial Growth Inhibition) | 2.09[1] | Vegetable Crops |
| Botrytis cinerea | Mean EC50 (Spore Germination Inhibition) | 2.14[1] | Vegetable Crops |
| Botrytis cinerea | Mean EC50 (2014) | 0.3[7][8] | Tomato, Cucumber |
| Botrytis cinerea | Mean EC50 (2019) | 6.39[7][8] | Tomato, Cucumber |
EC50: The effective concentration required to inhibit 50% of fungal growth or spore germination.
Experimental Protocol: Synthesis of Boscalid
The synthesis of boscalid involves the condensation of this compound with 2-(4'-chlorophenyl)aniline.
Materials:
-
This compound
-
2-(4'-Chlorophenyl)aniline
-
Triethylamine
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4'-chlorophenyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous toluene and add it dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield boscalid as a white solid.
Caption: Synthesis of Boscalid via condensation reaction.
Application in Herbicide Synthesis: Nicosulfuron and Diflufenican
This compound serves as a precursor for the synthesis of herbicides from different chemical classes, including the sulfonylurea herbicide nicosulfuron and the pyridinecarboxamide herbicide diflufenican.[9]
Mechanism of Action: Inhibition of Amino Acid and Carotenoid Biosynthesis
-
Nicosulfuron: This herbicide acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8][10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[10][12][11] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death.[7][12][11]
Caption: Nicosulfuron inhibits the ALS enzyme in the branched-chain amino acid pathway.
-
Diflufenican: This herbicide inhibits the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][2][3][13] Carotenoids protect chlorophyll from photo-oxidation.[1][13] By inhibiting their synthesis, diflufenican leads to chlorophyll degradation and subsequent plant death.[1][13]
Quantitative Efficacy Data: Herbicides
The following tables present efficacy data for nicosulfuron and diflufenican against various weed species.
Nicosulfuron Efficacy
| Weed Species | Efficacy Metric | Value (g a.i./ha) |
| Amaranthus retroflexus | ED50 (Dry Weight Reduction) | 3.68[14] |
| Chenopodium album | ED50 (Dry Weight Reduction) | 18.65[14] |
| Echinochloa crus-galli | ED50 (Dry Weight Reduction) | 8.21[14] |
| Amaranthus retroflexus (Resistant) | ED50 | 127[15] |
| Amaranthus retroflexus (Susceptible) | ED50 | 4.91[15] |
ED50: The dose required for 50% reduction in weed biomass.
Diflufenican Efficacy for MHR Waterhemp Control
| Efficacy Metric | 2 WAA (g a.i./ha) | 4 WAA (g a.i./ha) | 8 WAA (g a.i./ha) |
| 50% Control | 99[9] | 73[9] | 76[9] |
| 80% Control | 225[9] | 169[9] | 215[9] |
| 95% Control | 417[9] | 314[9] | - |
| 50% Density Reduction | 42[9] | - | - |
| 80% Density Reduction | 123[9] | - | - |
| 50% Biomass Reduction | 72[16] | - | - |
| 80% Biomass Reduction | 167[16] | - | - |
| 95% Biomass Reduction | 310[16] | - | - |
WAA: Weeks After Application; MHR: Multiple Herbicide-Resistant.
Experimental Protocol: Synthesis of a Sulfonylurea Herbicide Intermediate
The synthesis of nicosulfuron from this compound is a multi-step process. A key step is the formation of the sulfonyl chloride derivative.
Materials:
-
2-Chloronicotinic acid (precursor to the acid chloride)
-
Thionyl chloride
-
N,N-Dimethylformamide (catalyst)
-
Sodium sulfite
-
Sodium bicarbonate
-
Chlorine gas
-
Ice
-
Water
-
Standard glassware for organic synthesis
Procedure (Illustrative for Sulfonyl Chloride Formation):
-
Convert 2-chloronicotinic acid to this compound by refluxing with thionyl chloride and a catalytic amount of DMF.
-
In a separate vessel, prepare a solution of sodium sulfite in water.
-
Carefully add the this compound to the sodium sulfite solution while maintaining a basic pH with the addition of sodium bicarbonate. This forms the sodium salt of 2-chloronicotinic-3-sulfinic acid.
-
Cool the resulting solution in an ice bath and bubble chlorine gas through it. This oxidizes the sulfinate to the corresponding sulfonyl chloride.
-
The product, 2-chloro-3-(chlorosulfonyl)nicotinoyl chloride, can then be isolated by filtration or extraction.
-
This intermediate is then reacted with N,N-dimethylamine and subsequently with 2-amino-4,6-dimethoxypyrimidine to yield nicosulfuron.
Caption: General synthetic pathway for Nicosulfuron.
Application in Insecticide Synthesis: The Neonicotinoids
This compound is a crucial building block for the synthesis of neonicotinoid insecticides, a class of systemic insecticides that are widely used for the control of sucking and chewing insects.
Mechanism of Action: Disruption of the Insect Nervous System
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4][17][18] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine.[17] However, unlike acetylcholine, neonicotinoids are not readily broken down by acetylcholinesterase.[18] This leads to a continuous stimulation of the nAChRs, resulting in the overstimulation of nerve cells, paralysis, and ultimately the death of the insect.[17]
Caption: Neonicotinoids bind to nAChRs, causing continuous nerve stimulation.
Quantitative Efficacy Data: Neonicotinoids
The following table provides acute toxicity data (LD50) for several common neonicotinoid insecticides against honeybees (Apis mellifera), a key non-target organism.
| Insecticide | Administration | LD50 (µ g/bee ) |
| Imidacloprid | Oral | 0.0037 - 0.0409[19] |
| Imidacloprid | Contact | 0.0597 - 0.2426[19] |
| Clothianidin | Oral | 0.00368[4] |
| Clothianidin | Contact | 0.0439[4] |
| Thiamethoxam | Oral | 0.0027[20] |
| Thiamethoxam | Contact | >0.0224 |
LD50: The lethal dose required to kill 50% of the tested population.
The acute oral LD50 values for rats for some neonicotinoids are as follows:
Experimental Protocol: Synthesis of a Neonicotinoid Precursor
The synthesis of many neonicotinoids involves the reaction of a 2-chloro-5-substituted pyridine derivative with an appropriate amine. This compound can be a starting point for the elaboration of these pyridyl moieties. The following is a general procedure for the synthesis of an amide intermediate.
Materials:
-
This compound
-
Appropriate amine (e.g., (1E)-N-[(6-chloropyridin-3-yl)methyl]-N'-nitro-ethanimidamide for Imidacloprid synthesis)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the amine reactant in the anhydrous solvent.
-
Add the base to the solution and stir.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired neonicotinoid precursor.
Caption: General synthesis of a neonicotinoid precursor.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of important agrochemicals. Its utility in constructing fungicides, herbicides, and insecticides with diverse modes of action underscores its significance in the field of crop protection. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of novel agrochemicals derived from this important scaffold.
References
- 1. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. iskbc.com [iskbc.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 14. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 15. Germination characteristics associated with nicosulfuron resistance in Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisionriskmanagement.com [precisionriskmanagement.com]
- 17. grist.org [grist.org]
- 18. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 20. xerces.org [xerces.org]
Derivatisierung von Aminen und Alkoholen mit 2-Chlornicotinoylchlorid: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und technische Informationen für die Derivatisierung von primären und sekundären Aminen sowie Alkoholen unter Verwendung von 2-Chlornicotinoylchlorid. Diese Methode ist ein effektives Verfahren zur Acylierung, das stabile Amid- und Ester-Derivate für verschiedene Anwendungen in der organischen Synthese, der medizinischen Chemie und der Wirkstoffforschung erzeugt. Die Einführung der 2-Chlornicotinoyl-Gruppe kann die chromatographischen Eigenschaften verbessern, die massenspektrometrische Detektion erleichtern und als wichtiger Baustein für die weitere Funktionalisierung dienen.
Einleitung
2-Chlornicotinoylchlorid ist ein reaktives Acylchlorid, das leicht mit Nukleophilen wie Aminen und Alkoholen reagiert, um die entsprechenden N-substituierten 2-Chlornicotinamide und 2-Chlornicotinatester zu bilden. Die Reaktionen verlaufen in der Regel schnell und unter milden Bedingungen mit hohen Ausbeuten. Die resultierenden Derivate sind oft kristalline Feststoffe, die sich leicht durch Standardtechniken reinigen lassen. Die Anwesenheit des Chloratoms am Pyridinring bietet einen zusätzlichen Angriffspunkt für nachfolgende Kreuzkupplungsreaktionen, was diese Derivate zu vielseitigen Zwischenprodukten in der Synthese komplexer Moleküle macht.
Reaktionsmechanismen
Die Derivatisierung von Aminen und Alkoholen mit 2-Chlornicotinoylchlorid folgt einem nukleophilen Acylsubstitutionsmechanismus.
Amidsynthese: Ein primäres oder sekundäres Amin greift als Nukleophil das elektrophile Carbonylkohlenstoffatom des 2-Chlornicotinoylchlorids an. Nach der Bildung eines tetraedrischen Intermediats wird ein Chloridion eliminiert, und nach der Deprotonierung durch eine Base entsteht das stabile Amid.
Estersynthese: In ähnlicher Weise greift ein Alkohol das Carbonylkohlenstoffatom an. Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt, um den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion zu vervollständigen.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren zur Derivatisierung von Aminen und Alkoholen mit 2-Chlornicotinoylchlorid. Die Reaktionsbedingungen können je nach Reaktivität des spezifischen Substrats optimiert werden.
Derivatisierung von primären und sekundären Aminen
Dieses Protokoll beschreibt die Synthese von N-substituierten 2-Chlornicotinamiden.
Materialien:
-
2-Chlornicotinoylchlorid
-
Primäres oder sekundäres Amin (z. B. Anilin, Benzylamin, Morpholin)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Base (z. B. Triethylamin (TEA) oder Pyridin)
-
Wasser
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat oder Magnesiumsulfat
-
Rundkolben, Magnetrührer, Eisbad, Scheidetrichter
Protokoll:
-
Lösen Sie das Amin (1,0 Äquivalente) und die Base (1,2 Äquivalente) in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Lösen Sie 2-Chlornicotinoylchlorid (1,1 Äquivalente) in wasserfreiem DCM und geben Sie es langsam tropfenweise zur gekühlten Aminlösung hinzu.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 1-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser gequencht.
-
Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen.
-
Waschen Sie die organische Phase nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Umkristallisation oder Säulenchromatographie.
Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung von Aminen.
Derivatisierung von Alkoholen und Phenolen
Dieses Protokoll beschreibt die Synthese von 2-Chlornicotinatestern.
Materialien:
-
2-Chlornicotinoylchlorid
-
Alkohol oder Phenol (z. B. Ethanol, Benzylalkohol, Phenol)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Base (z. B. Triethylamin (TEA) oder Pyridin)
-
Wasser
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat oder Magnesiumsulfat
-
Rundkolben, Magnetrührer, Eisbad, Scheidetrichter
Protokoll:
-
Lösen Sie den Alkohol oder das Phenol (1,0 Äquivalente) und die Base (1,5 Äquivalente) in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Lösen Sie 2-Chlornicotinoylchlorid (1,2 Äquivalente) in wasserfreiem DCM und geben Sie es langsam tropfenweise zur gekühlten Alkohollösung hinzu.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Der Reaktionsfortschritt kann mittels DC überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser gequencht.
-
Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die Phasen.
-
Waschen Sie die organische Phase nacheinander mit gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie.
Abbildung 2: Experimenteller Arbeitsablauf für die Derivatisierung von Alkoholen.
Quantitative Daten
Die Ausbeuten der Derivatisierungsreaktionen sind im Allgemeinen hoch und hängen von der Nukleophilie des Amins oder Alkohols sowie den spezifischen Reaktionsbedingungen ab.
Tabelle 1: Repräsentative Reaktionsbedingungen und Ausbeuten für die Amidsynthese
| Amin | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Anilin | Triethylamin | DCM | 2 | 85-95 |
| 4-Chloranilin | Pyridin | THF | 3 | 80-90 |
| Benzylamin | Triethylamin | DCM | 1 | >95 |
| Morpholin | Triethylamin | DCM | 1 | >95 |
| 2-Amino-4'-chlor-1,1'-biphenyl | Pyridin | Toluol | 4 | >90 |
Tabelle 2: Repräsentative Reaktionsbedingungen und Ausbeuten für die Estersynthese
| Alkohol/Phenol | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Ethanol | Triethylamin | DCM | 4 | 75-85 |
| Benzylalkohol | Triethylamin | DCM | 3 | 80-90 |
| Phenol | Pyridin | DCM | 6 | 70-80 |
| 4-Nitrophenol | Pyridin | THF | 5 | 85-95 |
Charakterisierung der Derivate
Die strukturelle Aufklärung der synthetisierten Amide und Ester erfolgt typischerweise durch spektroskopische Methoden wie NMR (¹H und ¹³C), Massenspektrometrie (MS) und Infrarotspektroskopie (IR).
Tabelle 3: Repräsentative spektroskopische Daten für 2-Chlornicotinamid-Derivate
| Derivat | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| N-Phenyl-2-chlornicotinamid | 7.2-8.5 (m, 8H, Ar-H), 9.5 (br s, 1H, NH) | 118-152 (Ar-C), 163 (C=O) | 232 [M]⁺ |
| N-(4-Chlorphenyl)-2-chlornicotinamid | 7.4-8.6 (m, 7H, Ar-H), 9.8 (br s, 1H, NH) | 120-153 (Ar-C), 164 (C=O) | 266 [M]⁺ |
| N-Benzyl-2-chlornicotinamid | 4.6 (d, 2H, CH₂), 7.2-7.4 (m, 5H, Ar-H), 7.8-8.5 (m, 3H, Py-H), 9.0 (br t, 1H, NH) | 44 (CH₂), 127-151 (Ar-C, Py-C), 165 (C=O) | 246 [M]⁺ |
Tabelle 4: Repräsentative spektroskopische Daten für 2-Chlornicotinatester-Derivate
| Derivat | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Ethyl-2-chlornicotinat | 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.4-8.6 (m, 3H, Py-H) | 14 (CH₃), 62 (CH₂), 123-153 (Py-C), 164 (C=O) | 185 [M]⁺ |
| Phenyl-2-chlornicotinat | 7.2-7.5 (m, 5H, Ar-H), 7.5-8.8 (m, 3H, Py-H) | 121-154 (Ar-C, Py-C), 162 (C=O) | 233 [M]⁺ |
Hinweis: Die hier dargestellten spektroskopischen Daten sind repräsentativ und können je nach verwendetem Lösungsmittel und Spektrometer variieren.
Sicherheitshinweise
2-Chlornicotinoylchlorid ist ein reaktives und feuchtigkeitsempfindliches Reagenz. Es ist korrosiv und kann schwere Verätzungen der Haut und Augenschäden verursachen. Alle Manipulationen sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzhandschuhe, Schutzbrille, Laborkittel) durchgeführt werden. Reaktionen sollten unter einer inerten Atmosphäre durchgeführt werden, um eine Hydrolyse des Acylchlorids zu vermeiden.
Fazit
Die Derivatisierung von Aminen und Alkoholen mit 2-Chlornicotinoylchlorid ist eine robuste und vielseitige Methode zur Synthese von stabilen Amiden und Estern. Die hier bereitgestellten Protokolle und Daten dienen als wertvolle Ressource für Forscher, die diese wichtige Transformation in ihren Syntheseprojekten anwenden möchten. Die hohe Reaktivität, die guten Ausbeuten und die Möglichkeit zur weiteren Funktionalisierung machen 2-Chlornicotinoylchlorid zu einem wertvollen Werkzeug in der modernen organischen Chemie.
Application Notes: Synthesis of Boscalid Utilizing 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boscalid is a broad-spectrum fungicide widely employed in agriculture to control a range of fungal pathogens.[1] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to the cessation of fungal growth and development. The synthesis of Boscalid has been a subject of significant research to enhance yield, cost-effectiveness, and environmental sustainability. A prevalent and efficient synthetic route involves a three-step sequence: a Suzuki-Miyaura cross-coupling reaction, reduction of a nitro group, and a final amidation step. This last step critically employs 2-chloronicotinoyl chloride to furnish the final Boscalid molecule. These notes provide a detailed protocol for a one-pot synthesis of Boscalid, highlighting the key role of this compound.
Synthesis of Boscalid: A One-Pot, Three-Step Approach
A highly efficient and sustainable method for the synthesis of Boscalid is a one-pot, three-step process that proceeds without the isolation of intermediates.[2] This approach significantly reduces waste and improves overall efficiency. The three key steps are:
-
Suzuki-Miyaura Cross-Coupling: This initial step involves the palladium-catalyzed coupling of 2-chloronitrobenzene and 4-chlorophenylboronic acid to form the biphenyl backbone of the molecule.
-
Nitro Group Reduction: The nitro group of the biphenyl intermediate is then reduced to an amine. This is a crucial transformation to enable the subsequent amidation reaction.
-
Amidation: The final step is the reaction of the synthesized amino-biphenyl intermediate with this compound to form the amide bond, yielding Boscalid.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis of Boscalid.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1. Suzuki-Miyaura Coupling | 2-chloronitrobenzene, 4-chlorophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄·H₂O | 2 wt % TPGS-750-M in H₂O | Completion monitored by TLC/GC-MS | 45 | - |
| 2. Nitro Group Reduction | 4'-chloro-2-nitro-1,1'-biphenyl (from Step 1) | Carbonyl iron powder (CIP), NH₄Cl | 2 wt % TPGS-750-M in H₂O | 12 | 45 | - |
| 3. Amidation | 4'-chloro-1,1'-biphenyl-2-amine (from Step 2), this compound | Diisopropylethylamine | 2 wt % TPGS-750-M in H₂O | Completion monitored by TLC/GC-MS | Room Temperature | 83 (overall) |
Experimental Protocols
Materials
-
2-chloronitrobenzene
-
4-chlorophenylboronic acid
-
Potassium phosphate monohydrate (K₃PO₄·H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Aqueous solution of 2 wt % TPGS-750-M
-
Carbonyl iron powder (CIP)
-
Ammonium chloride (NH₄Cl)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).
-
Add an aqueous solution of 2 wt % TPGS-750-M.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).
-
Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with SPhos ligand).
-
Stir the reaction mixture at 45°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 2: Nitro Group Reduction
-
To the same reaction vessel containing the product from Step 1, add carbonyl iron powder (CIP) (5.0 equiv) and ammonium chloride (NH₄Cl) (3.0 equiv).[2]
-
Continue stirring the mixture at 45°C for 12 hours to reduce the nitro group.[2]
Step 3: Amidation and Purification
-
After the reduction is complete, cool the reaction mixture to room temperature.
-
Add this compound and a non-nucleophilic base such as diisopropylethylamine.[2]
-
Stir the mixture at room temperature until the amidation is complete, as monitored by TLC.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, Boscalid. The overall isolated yield for these three steps is 83%.[2][3]
Visualizations
Boscalid Synthesis Pathway```dot
Caption: Experimental workflow for the one-pot synthesis of Boscalid.
References
Mastering Acylation Reactions with 2-Chloronicotinoyl Chloride: A Comprehensive Guide for Researchers
Welcome to a detailed exploration of acylation reactions featuring the versatile reagent, 2-Chloronicotinoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven protocols. We will delve into the nuances of N-acylation, O-acylation, and Friedel-Crafts acylation, providing not just procedural steps, but the scientific rationale that underpins these powerful synthetic transformations.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a highly reactive acylating agent, distinguished by its pyridine core substituted with a chlorine atom at the 2-position and an acyl chloride group at the 3-position. This unique structure imparts a valuable combination of reactivity and selectivity, making it a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its applications range from the development of anti-inflammatory and anti-cancer drugs to the production of advanced herbicides and pesticides.[1] The presence of the chloro-substituted pyridine ring offers a handle for further functionalization, expanding its utility in the creation of complex molecular architectures.
A prime example of its industrial importance is its role as a key intermediate in the synthesis of the fungicide Boscalid.[2] This broad-spectrum succinate dehydrogenase inhibitor (SDHI) is crucial for protecting a variety of crops from fungal pathogens.[3][4]
This guide will provide a comprehensive overview of the preparation of this compound and its application in key acylation reactions, complete with detailed protocols and mechanistic insights to empower your research and development endeavors.
PART 1: Preparation of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 2-chloronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol 1: Synthesis from 2-Chloronicotinic Acid
This protocol is a robust and widely used method for preparing this compound.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., 1,2-dichloroethane, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloronicotinic acid in an excess of the chosen chlorinating agent (e.g., 3-5 equivalents of thionyl chloride) or in an anhydrous solvent like 1,2-dichloroethane.
-
Gently reflux the mixture. The reaction progress can be monitored by the dissolution of the solid 2-chloronicotinic acid.
-
After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting this compound, often an orange-colored oil or a low-melting solid, can be used in the subsequent acylation step without further purification.
Causality Behind Experimental Choices:
-
Excess Chlorinating Agent: Using an excess of thionyl chloride or oxalyl chloride drives the reaction to completion and ensures the complete conversion of the carboxylic acid to the acid chloride.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as this compound is moisture-sensitive and will readily hydrolyze back to 2-chloronicotinic acid in the presence of water.
PART 2: N-Acylation Reactions
N-acylation with this compound is a fundamental method for the formation of amide bonds, which are prevalent in a vast number of biologically active molecules.
Mechanism of N-Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, which is typically neutralized by a base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt.
Diagram: Generalized N-Acylation Workflow
Caption: Generalized workflow for N-acylation reactions.
Protocol 2: Synthesis of 2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide (Boscalid)
This protocol outlines the final amidation step in the synthesis of the fungicide Boscalid.[3][4]
Materials:
-
2-amino-4'-chloro-1,1'-biphenyl
-
This compound
-
Non-nucleophilic base (e.g., diisopropylethylamine, triethylamine)[3][5]
-
Anhydrous organic solvent (e.g., ethyl acetate, ethylene dichloride)[5]
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve 2-amino-4'-chloro-1,1'-biphenyl and a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous organic solvent like ethyl acetate.[3]
-
To this stirring solution, add this compound.
-
Stir the reaction mixture at room temperature until the amidation is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield Boscalid.[3][5]
Trustworthiness of the Protocol: This protocol is a well-established industrial process. The use of a non-nucleophilic base is critical to prevent unwanted side reactions with the acyl chloride. Monitoring the reaction by TLC or GC-MS ensures that the reaction is driven to completion, maximizing the yield of the desired product.
| Substrate | Base | Solvent | Product | Yield (%) |
| 2-amino-4'-chloro-1,1'-biphenyl | Diisopropylethylamine | Ethyl Acetate | Boscalid | High |
| o-Iodoaniline | Triethylamine | Ethylene Dichloride | 2-chloro-N-(2-iodophenyl)nicotinamide | High |
Table 1: Representative N-Acylation Reactions with this compound.
PART 3: O-Acylation Reactions
O-acylation with this compound is an effective method for the synthesis of esters, which are important functional groups in many organic molecules.
Mechanism of O-Acylation
Similar to N-acylation, O-acylation proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of an alcohol or phenol attacks the electrophilic carbonyl carbon of this compound. The subsequent elimination of a chloride ion, often facilitated by a base, leads to the formation of the corresponding ester.
Protocol 3: General Procedure for the O-Acylation of Alcohols
This protocol provides a general method for the esterification of primary and secondary alcohols.
Materials:
-
Alcohol (e.g., ethanol, isopropanol)
-
This compound
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol and the base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Expertise in Action: The use of a base like pyridine not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, activating the acyl chloride towards nucleophilic attack. Cooling the reaction to 0°C helps to control the exothermic nature of the reaction and minimize potential side reactions.
PART 4: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.
Mechanism of Friedel-Crafts Acylation
The reaction is an electrophilic aromatic substitution. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the this compound. The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. The aromatic ring, acting as a nucleophile, then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the sigma complex by a weak base restores the aromaticity of the ring and yields the aryl ketone product.[6]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol 4: Friedel-Crafts Acylation of Toluene
This protocol provides a general procedure for the acylation of an activated aromatic compound like toluene.
Materials:
-
Toluene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Addition funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.5 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) and toluene (1.0-1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution from the addition funnel to the stirred suspension of AlCl₃ over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the (2-chloropyridin-3-yl)(p-tolyl)methanone.
Authoritative Grounding: The use of a stoichiometric amount of Lewis acid is often necessary because the ketone product can form a complex with the catalyst, rendering it inactive.[6] The choice of a non-polar, aprotic solvent like DCM is crucial to prevent side reactions and to effectively dissolve the reactants.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts violently with water, liberating toxic gas.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile reagent for acylation reactions. A thorough understanding of the reaction mechanisms and careful attention to experimental conditions are paramount for achieving high yields and purity of the desired products. The protocols provided in this guide serve as a robust starting point for your synthetic endeavors, and the underlying scientific principles will empower you to troubleshoot and optimize these reactions for your specific applications.
References
- 1. ivychem.com [ivychem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis routes of 2-(2-Chloroethoxy)acetamide [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Bond Formation with 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic chemistry, central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Chloronicotinoyl chloride is a highly reactive and versatile building block for the introduction of the 2-chloronicotinoyl moiety. This functional group is a key component in numerous biologically active molecules, including the widely used fungicide Boscalid.[1] The reactivity of the acyl chloride allows for efficient amide bond formation with a broad range of primary and secondary amines under relatively mild conditions.
This document provides a detailed protocol for the formation of amide bonds using this compound, including reaction principles, experimental procedures, and quantitative data for specific examples.
Reaction Principle
The formation of an amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the hydrochloride salt of the base.
A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrogen chloride (HCl) gas produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the amide bond formation between this compound and various amines, based on literature data.
| Amine Nucleophile | Base | Solvent | Reaction Time & Temperature | Yield (%) |
| 4'-Chloro-2-aminobiphenyl | - | Xylene | 5 hours at reflux | 90.3% |
| N,N-Dimethylaniline | Sodium Carbonate | Toluene | 2.5 hours at 25-40°C | 89-93% |
| 5-Fluoroindoline | Triethylamine | Acetonitrile | 16 hours at 23°C | 79% |
| 3-Amino-2-chloro-4-methylpyridine | Pyridine | Dioxane/Cyclohexane | 2.5 hours at 25-32°C | 64.9% |
Experimental Protocols
General Considerations:
-
This compound is sensitive to moisture. All reactions should be carried out under anhydrous conditions using oven-dried glassware and anhydrous solvents.
-
The reaction generates HCl gas, which is corrosive. It is recommended to perform the reaction in a well-ventilated fume hood.
-
Safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.
Protocol 1: Synthesis of 2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide (Boscalid)
This protocol is adapted from the synthesis of the fungicide Boscalid.
Materials:
-
4'-Chloro-2-aminobiphenyl
-
This compound
-
Anhydrous Xylene
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heat plate
Procedure:
-
In a 100 mL three-neck flask, dissolve 6.1 g (0.03 mol) of 4'-chloro-2-aminobiphenyl in 40 mL of anhydrous xylene.
-
Heat the solution to reflux with stirring.
-
In a dropping funnel, prepare a solution of 5.3 g (0.03 mol) of this compound in 20 mL of anhydrous xylene.
-
Slowly add the this compound solution dropwise to the refluxing amine solution.
-
After the addition is complete, maintain the reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by standard workup procedures, such as washing with water, drying the organic layer, and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.[1]
Protocol 2: General Procedure for the Synthesis of 2-Chloro-N-aryl-nicotinamides
This is a general procedure for the reaction with substituted anilines.
Materials:
-
Substituted Aniline (e.g., N,N-Dimethylaniline)
-
This compound
-
Base (e.g., Sodium Carbonate, Triethylamine, or Pyridine)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath (optional)
Procedure:
-
In a dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and the base (1.1-1.5 equivalents) in an appropriate anhydrous solvent.
-
If the reaction is exothermic, cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 to 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent. The organic layers are then combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amide.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Diagram 1: General Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Diagram 2: Experimental Workflow
References
Application Note: Quantitative Analysis of 2-Chloronicotinoyl Chloride Derivatives using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-chloronicotinoyl chloride derivatives in a relevant biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presented protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block for various chemical entities with significant biological activities. Accurate and precise quantification of its derivatives during drug discovery and development is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This note provides a comprehensive protocol for the analysis of a representative this compound derivative.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of the analyte from the plasma matrix.[1][2]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The gradient elution ensures good peak shape and resolution from endogenous matrix components.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |
Mass Spectrometry
An electrospray ionization (ESI) source in positive ion mode is used for the ionization of the analytes.[4] For halogenated compounds, Atmospheric Pressure Chemical Ionization (APCI) can also be a viable alternative.[5] The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MS/MS Conditions:
| Parameter | Analyte | Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ (deuterated) |
| Product Ion (m/z) | Specific fragment 1 | Specific fragment 1 (deuterated) |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for analyte | Optimized for internal standard |
| Capillary Voltage (kV) | 3.5 | 3.5 |
| Source Temperature (°C) | 150 | 150 |
| Desolvation Temperature (°C) | 400 | 400 |
Data Presentation
The quantitative data for a representative this compound derivative is summarized in the table below. The method demonstrates excellent linearity and sensitivity over the desired concentration range.
| Analyte Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 1 | 0.012 | 102.3 | 5.8 |
| 5 | 0.058 | 98.7 | 4.2 |
| 10 | 0.115 | 101.1 | 3.1 |
| 50 | 0.582 | 99.5 | 2.5 |
| 100 | 1.168 | 100.3 | 1.9 |
| 500 | 5.835 | 99.8 | 1.5 |
| 1000 | 11.692 | 100.1 | 1.2 |
Linearity: R² > 0.999 Lower Limit of Quantification (LLOQ): 1 ng/mL
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Role of quantitative analysis in drug development.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound derivatives in a biological matrix. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in drug discovery and development. The method's high accuracy, precision, and linearity demonstrate its robustness for supporting pharmacokinetic and other crucial studies.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. organomation.com [organomation.com]
- 4. bevital.no [bevital.no]
- 5. Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Biologically Active 2-Chloronicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinoyl chloride is a highly versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive acid chloride group and a chlorinated pyridine ring, allows for diverse functionalization, making it invaluable in the fields of medicinal chemistry and agrochemical development.[1][2] Derivatives of 2-chloronicotinic acid are crucial in the synthesis of anti-inflammatory drugs, antibiotics, and cardiovascular medications.[3] In agriculture, they are key components in the production of modern fungicides and herbicides, such as Boscalid and Diflufenican.[3][4][5]
This document provides detailed synthetic protocols for the preparation of this compound and its subsequent conversion into potent, biologically active amide derivatives. It includes quantitative biological data for selected compounds and visual diagrams of key synthetic workflows to guide researchers in the development of novel chemical entities.
Synthesis of the Key Intermediate: this compound
The most common and direct route to this compound is the activation of its parent carboxylic acid, 2-chloronicotinic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] This reaction converts the less reactive carboxylic acid into the highly electrophilic acid chloride, which is typically used immediately in subsequent reactions without extensive purification.[7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol 1: Preparation of this compound
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[8]
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or Toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-chloronicotinic acid (1 equiv.).
-
Add an excess of thionyl chloride (approx. 5-10 equivalents) to the flask. Alternatively, suspend the acid in an anhydrous solvent like DCM and add oxalyl chloride (2-3 equivalents) dropwise, followed by a catalytic amount of DMF.
-
Gently reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the complete dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, typically a low-melting solid or oil, is of sufficient purity for direct use in the next step.[7]
Synthesis of Biologically Active Nicotinamide Derivatives
The primary application of this compound is in the formation of amide bonds via reaction with primary or secondary amines.[9] This reaction, often performed in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct, is a robust and high-yielding method for generating diverse N-substituted nicotinamides.[9]
Caption: General workflow for the synthesis of N-substituted amides.
Case Study 1: Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives
A series of novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to exhibit excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis).[1] The synthesis involves the acylation of substituted 2-aminothiophenes with the corresponding nicotinoyl chloride.
Table 1: Fungicidal Activity (EC₅₀) of N-(thiophen-2-yl) Nicotinamide Derivatives against P. cubensis [1]
| Compound ID | Rₙ (on Nicotinamide Ring) | R¹ (on Thiophene Ring) | R² (on Thiophene Ring) | R³ (on Thiophene Ring) | EC₅₀ (mg/L) |
| 4a | 6-Cl, 5-CN, 2-Me | OC₂H₅ | CH₃ | CN | 4.69 |
| 4f | 5,6-Cl₂ | OC₂H₅ | CH₃ | CN | 1.96 |
| Diflumetorim | (Commercial Fungicide) | - | - | - | 21.44 |
| Flumorph | (Commercial Fungicide) | - | - | - | 7.55 |
Experimental Protocol 2: Synthesis of Compound 4f
This protocol is adapted directly from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[1]
Materials:
-
5,6-Dichloronicotinic acid
-
Oxalyl chloride
-
DMF (catalytic)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
-
Triethylamine (Et₃N)
Procedure:
-
Acid Chloride Formation: To a solution of 5,6-dichloronicotinic acid (2.3 mmol) in CH₂Cl₂ (20 mL), add oxalyl chloride (6.9 mmol) dropwise, followed by one drop of DMF. Stir the mixture at room temperature for 6 hours. Concentrate the solution under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride.
-
Amide Coupling: Dissolve ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (2.1 mmol) and Et₃N (3.2 mmol) in CH₂Cl₂ (20 mL).
-
Add the crude 5,6-dichloronicotinoyl chloride (from step 1) to the amine solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, pour the mixture into ice water and stir for 10 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the target compound 4f .
Case Study 2: Broad-Spectrum Antifungal 2-Aminonicotinamides
By inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, a series of 2-aminonicotinamide derivatives have demonstrated potent and broad-spectrum antifungal activity, particularly against pathogenic Candida and Cryptococcus species.[10]
Table 2: Antifungal Activity (MIC₈₀) of 2-Aminonicotinamide Derivatives [10]
| Compound ID | R Group | C. albicans (SC5314) | Fluconazole-Resistant C. albicans (103) | C. parapsilosis (ATCC 22019) | C. glabrata (ATCC 90030) | C. neoformans (ATCC 90112) |
| 11g | 2-fluorophenylamino | 0.0313 µg/mL | 0.0625 µg/mL | 0.0313 µg/mL | 2.0 µg/mL | 0.0625 µg/mL |
| 11h | 3-fluorophenylamino | 0.0313 µg/mL | 0.0625 µg/mL | 0.0313 µg/mL | 1.0 µg/mL | 0.0625 µg/mL |
| Fluconazole | (Reference Drug) | 0.25 µg/mL | 64 µg/mL | 0.5 µg/mL | 8.0 µg/mL | 4.0 µg/mL |
Experimental Protocol 3: General Synthesis of 2-Aminonicotinamides
This generalized protocol is based on standard amide coupling reactions for the synthesis of compounds like 11g and 11h .[9][10]
Materials:
-
2-Amino-nicotinoyl chloride (prepared from 2-aminonicotinic acid)
-
Appropriate amine, e.g., ((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)amine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., triethylamine, DIEA)
Procedure:
-
Dissolve the desired primary amine (1.0 equiv) and a base such as triethylamine (1.5 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve freshly prepared 2-amino-nicotinoyl chloride (1.1 equiv) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-aminonicotinamide derivative.
Case Study 3: Synthesis of the Agrochemical Fungicide Boscalid
Boscalid is a widely used agricultural fungicide that operates by inhibiting succinate dehydrogenase. Its synthesis is a prime example of the industrial application of this compound. The key step is the condensation reaction with 2-(4-chlorophenyl)aniline.[4][5]
Caption: Key condensation step in the synthesis of Boscalid.
Experimental Protocol 4: Synthesis of Boscalid
This protocol is a representative procedure based on descriptions in the patent literature.[5][11]
Materials:
-
This compound
-
2-(4-chlorophenyl)aniline
-
Anhydrous solvent (e.g., xylene, toluene, or 1,2-dichloroethane)
-
Base (e.g., triethylamine, optional depending on the process)
Procedure:
-
Charge a reaction vessel with 2-(4-chlorophenyl)aniline (1.0 equiv) and an anhydrous solvent such as xylene.
-
Add a solution of this compound (1.0-1.1 equiv) in the same solvent to the vessel. The reaction is often exothermic.
-
Heat the reaction mixture, for instance, to 50-80 °C, and stir for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Upon completion, cool the reaction mixture. The product may begin to crystallize.
-
The mixture can be washed with an aqueous solution (e.g., sodium carbonate solution) to remove HCl and any unreacted starting materials.[5]
-
Isolate the crude Boscalid by filtration or by removing the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain pure Boscalid.[5]
Conclusion
This compound is a pivotal precursor for creating structurally diverse and biologically potent molecules. The straightforward conversion of this intermediate into various N-substituted amides provides a reliable and high-yielding pathway to novel compounds with significant potential in pharmacology and agriculture. The protocols and data presented herein offer a practical guide for researchers aiming to leverage this versatile building block in the discovery and development of new active ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 5. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 6. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Chloronicotinoyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloronicotinoyl chloride is a versatile bifunctional reagent that has emerged as a crucial building block in medicinal chemistry. Its unique chemical architecture, featuring a reactive acid chloride and a modifiable chloro-substituted pyridine ring, allows for its incorporation into a diverse array of complex molecules with significant therapeutic potential. This document provides a comprehensive overview of the applications of this compound in the synthesis of key pharmaceutical agents, including anti-cancer and anti-inflammatory drugs, as well as fungicides and cannabinoid receptor agonists. Detailed experimental protocols for the synthesis of representative compounds, quantitative data, and diagrams of relevant biological pathways are presented to facilitate further research and drug development.
Introduction
This compound (2-CNC) is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of a highly reactive acyl chloride group facilitates amide bond formation, a cornerstone of medicinal chemistry, while the chlorine atom on the pyridine ring can be displaced or participate in cross-coupling reactions, offering a secondary point for molecular diversification. These characteristics make 2-CNC an invaluable tool for constructing complex heterocyclic scaffolds found in numerous approved drugs and clinical candidates. This document will explore its application in the synthesis of several classes of medicinally important molecules.
Applications in the Synthesis of Marketed Drugs
This compound is a pivotal intermediate in the industrial synthesis of several commercially successful drugs.
Boscalid: A Succinate Dehydrogenase Inhibitor Fungicide
Boscalid is a widely used fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting energy production and leading to fungal cell death.[2] this compound is the acylating agent used to form the characteristic amide linkage in the final molecule.
Experimental Protocol: Synthesis of Boscalid
A common synthetic route to Boscalid involves the amidation of 4'-chloro-2-aminobiphenyl with this compound.[3]
-
Step 1: Synthesis of 4'-chloro-2-aminobiphenyl. This intermediate can be prepared via a Suzuki coupling reaction between o-iodoaniline and 4-chlorophenylboronic acid, catalyzed by Pd/C.[3]
-
Step 2: Amidation with this compound.
-
In a reaction vessel, dissolve 4'-chloro-2-aminobiphenyl (1.0 equivalent) in a suitable solvent such as dichloroethane.[4]
-
Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (1.1 equivalents), to the solution.[1][3]
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture at room temperature.[4]
-
Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, the reaction mixture is typically washed with water.[4] The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield Boscalid.[1]
-
Quantitative Data: Boscalid Synthesis
| Parameter | Value | Reference |
| Overall Yield (two steps) | >84% | [3] |
| Amidation Step Yield | High | [1][4] |
Logical Relationship: Boscalid Synthesis Workflow
Caption: Workflow for the synthesis of Boscalid.
Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor
Nevirapine is an antiretroviral medication used to treat HIV/AIDS.[1] It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric site on the reverse transcriptase enzyme and inducing a conformational change that inhibits its function, thus preventing viral replication.[1][5] The synthesis of Nevirapine often involves the condensation of 2-chloro-3-amino-4-picoline with this compound to form a key amide intermediate.[6][7]
Experimental Protocol: Synthesis of Nevirapine Intermediate
This protocol describes the formation of the key amide intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
-
Dissolve 2-chloro-3-amino-4-picoline (1.0 equivalent) in an inert solvent.
-
Add a suitable base to the solution.
-
Add this compound (1.0 equivalent) to the reaction mixture.[6]
-
The resulting intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide, is then further reacted with cyclopropylamine and subsequently cyclized using a strong base like sodium hydride to yield Nevirapine.[7]
Quantitative Data: Nevirapine Synthesis
| Parameter | Value | Reference |
| Overall Yield | ~59% | [8] |
Logical Relationship: Nevirapine Synthesis Workflow
Caption: General workflow for the synthesis of Nevirapine.
Application in the Synthesis of Novel Therapeutics
This compound is a valuable building block for the discovery of new therapeutic agents targeting a range of diseases.
Pyrido[2,3-b][1][9]benzoxazepin-5(6H)-one Derivatives as CDK8 Inhibitors
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex that regulates gene transcription and has been identified as a target in oncology.[9] Pyrido[2,3-b][1][9]benzoxazepin-5(6H)-one derivatives have been designed as potent CDK8 inhibitors. While a direct, one-step synthesis from this compound is not explicitly detailed in the literature, the core structure suggests its use in a multi-step synthesis, likely involving an initial amidation followed by an intramolecular cyclization, possibly via a Smiles rearrangement.
Quantitative Data: CDK8 Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Compound 2 (a pyrido[2,3-b][1][9]benzoxazepin-5(6H)-one derivative) | CDK8 | 8.25 | [9] |
Thieno[2,3-b]pyrrole and Thieno[2,3-b]pyridine Derivatives
The thieno[2,3-b]pyrrole and thieno[2,3-b]pyridine scaffolds are present in a variety of biologically active molecules. This compound can be used to acylate aminothiophene or aminopyrrole precursors to generate intermediates for these complex heterocyclic systems.
-
Cannabinoid Receptor Agonists: Thieno[2,3-b]pyrrole derivatives have been prepared as cannabinoid receptor agonists, which have potential applications in the treatment of various diseases.[10]
-
Anti-Proliferative Agents: Thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity in cancer cell lines.[11]
Experimental Protocol: General Synthesis of 3-Acylaminothiophene Derivatives
This protocol outlines a general method for the acylation of a 2-aminothiophene, a key step in the synthesis of many thieno-fused heterocycles.
-
Dissolve the 2-aminothiophene derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base such as triethylamine or pyridine (1.1-1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing with water and brine, followed by drying of the organic phase and removal of the solvent under reduced pressure.
-
The resulting 2-(2-chloronicotinamido)thiophene derivative can be purified by chromatography or recrystallization and used in subsequent cyclization reactions.
Quantitative Data: Biological Activity of Thieno-fused Derivatives
| Compound Class | Target/Activity | IC50 Range | Reference |
| Thieno[2,3-b]pyridines | Anti-proliferative (HCT-116 cells) | 79 nM - 644 nM | [11] |
| Thieno[3,2-b]pyrrole Carboxamides | Anti-Giardia | ≤10 nM - 1.2 µM |
Signaling Pathway Diagrams
Boscalid: Inhibition of Succinate Dehydrogenase (Complex II)
Boscalid inhibits the mitochondrial electron transport chain at Complex II, preventing the oxidation of succinate to fumarate and the transfer of electrons to ubiquinone.[2]
Caption: Mechanism of action of Boscalid.
Nevirapine: Inhibition of HIV Reverse Transcriptase
Nevirapine is a non-competitive inhibitor that binds to an allosteric site on HIV reverse transcriptase, disrupting its catalytic activity.[5]
Caption: Mechanism of action of Nevirapine.
CDK8 Inhibition
CDK8 is part of the Mediator complex, which regulates RNA Polymerase II and transcription. CDK8 inhibitors block its kinase activity, affecting the transcription of genes involved in cell proliferation and survival.[9]
Caption: CDK8 signaling pathway and inhibition.
Cannabinoid Receptor (CB1) Agonism
Cannabinoid receptor agonists bind to CB1, a G-protein coupled receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels.[3]
Caption: Cannabinoid Receptor (CB1) signaling pathway.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its application spans the synthesis of blockbuster drugs to the development of novel therapeutic candidates. The ability to readily form amide bonds and the potential for further functionalization of the pyridine ring make it an indispensable tool for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important chemical intermediate in the creation of next-generation medicines.
References
- 1. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. mdpi.com [mdpi.com]
- 11. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloronicotinoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloronicotinoyl chloride, a key intermediate in the production of pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reaction of 2-chloronicotinic acid with a chlorinating agent. Commonly used reagents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] An alternative patented method involves the reaction of 2-chloro-3-(trichloromethyl) pyridine with a carboxylic acid or acid anhydride in the presence of a catalyst.[3]
Q2: What are the main advantages of using thionyl chloride versus oxalyl chloride?
A2: Thionyl chloride is often favored for its lower cost and suitability for large-scale synthesis.[1] Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification.[2] Oxalyl chloride is generally considered a milder and more selective reagent, often used for substrates with sensitive functional groups. It typically allows for reactions at room temperature, whereas thionyl chloride often requires heating.[1] The byproducts of the oxalyl chloride reaction (CO, CO₂, HCl) are also gaseous.[4]
Q3: What is the typical appearance and stability of this compound?
A3: Pure this compound is a white to light yellow or orange-colored low-melting solid or oil.[5] It is highly sensitive to moisture and will hydrolyze back to 2-chloronicotinic acid upon contact with water.[6] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place under an inert atmosphere.
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[7][8] These reactions should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The gaseous byproducts (HCl, SO₂, CO, CO₂) are also hazardous and should be properly vented.
Troubleshooting Guide
Low Product Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yield in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The conversion of 2-chloronicotinic acid to the acyl chloride may not have gone to completion.
-
Hydrolysis of the Product: this compound is highly susceptible to hydrolysis. Any moisture present in the reaction will convert the product back to the starting material, 2-chloronicotinic acid.
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reagents or Conditions: The choice of chlorinating agent and reaction conditions can significantly impact the yield.
-
Solution: For thermally sensitive substrates, oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane at room temperature may provide a higher yield.[1] For the alternative synthesis from 2-chloro-3-(trichloromethyl) pyridine, the choice of catalyst and solvent is critical.[3]
-
Product Purity Issues
Q6: My final product is a dark or discolored oil/solid. What causes this and how can I obtain a purer, lighter-colored product?
A6: Discoloration of the product is a common issue and can be attributed to several factors:
-
Thermal Decomposition: Overheating during the reaction or distillation can lead to the decomposition of the product and the formation of colored impurities.
-
Solution: Avoid excessive heating. If distillation is used for purification, perform it under high vacuum to lower the boiling point. A short-path distillation apparatus can also minimize the time the product is exposed to high temperatures.
-
-
Impurities in the Starting Material: The purity of the initial 2-chloronicotinic acid can affect the color of the final product.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the 2-chloronicotinic acid before use.
-
-
Side Reactions: Undesired side reactions can generate colored byproducts.
-
Solution: A patent for the production of pure white 2-chloronicotinic acid suggests that distillation of the this compound is a key step in obtaining a pure product.[9] The distillate is then hydrolyzed to form the pure acid, which can be re-chlorinated to get the pure acyl chloride. For minor color impurities, passing a solution of the product through a short plug of silica gel or activated carbon may be effective.
-
Q7: I am having trouble removing unreacted 2-chloronicotinic acid from my final product. What is the best purification method?
A7: Separating the product from the unreacted starting material can be challenging due to their similar structures. Here are some approaches:
-
Distillation: Vacuum distillation is an effective method for purifying this compound, as it has a lower boiling point than 2-chloronicotinic acid.[9]
-
Solvent Washing: If the product is in an organic solvent, washing with a very small amount of ice-cold, saturated aqueous sodium bicarbonate solution can help to remove the acidic starting material. However, this must be done quickly and with caution to minimize hydrolysis of the product. The organic layer must be thoroughly dried immediately after washing.
-
Driving the Reaction to Completion: The most effective strategy is to ensure the initial reaction goes to completion, minimizing the amount of unreacted starting material in the crude product. This can be achieved by using a sufficient excess of the chlorinating agent and ensuring adequate reaction time and temperature.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis from 2-chloro-3-(trichloromethyl) pyridine under Various Conditions [3]
| Catalyst | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ferric Chloride | Glacial Acetic Acid | Toluene | 114 | 5 | 91.3 |
| Aluminum Trichloride | Glacial Acetic Acid | Toluene | 114 | 5 | 89.7 |
| Ferric Chloride | Glacial Acetic Acid | 1,2-dichloroethane | 83 | - | 83.1 |
| Ferric Chloride | Acetic Anhydride | Toluene | 114 | - | 93.5 |
| Ferric Chloride | Acetic Anhydride | Toluene | 100 | 8 | 94.3 |
| Ferric Chloride | Glacial Acetic Acid | Toluene | 100 | 6 | 95.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a standard procedure for the synthesis of acyl chlorides.[5][7]
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous 1,2-dichloroethane (or another suitable anhydrous solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Preparation: Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Reaction Setup: To the flask, add 2-chloronicotinic acid (e.g., 10.24 g, 0.065 mol).
-
Addition of Reagents: Add anhydrous 1,2-dichloroethane (e.g., 20 ml) followed by the slow addition of thionyl chloride (e.g., 9.5 ml, an excess). The addition of thionyl chloride can be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oil or solid.[5] For higher purity, the crude product can be purified by vacuum distillation.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Oxalyl Chloride [commonorganicchemistry.com]
- 9. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Side reactions and byproduct formation with 2-Chloronicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloronicotinoyl chloride. The information is designed to help you anticipate and resolve common issues related to side reactions and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are hydrolysis of the acyl chloride, formation of amine hydrochloride salts when reacting with amine nucleophiles, and nucleophilic aromatic substitution (SNAr) on the pyridine ring. Under certain conditions, self-condensation, though less common for this specific molecule, can also be a theoretical concern.
Q2: How can I minimize the hydrolysis of this compound?
A2: this compound is sensitive to moisture.[1] To prevent hydrolysis to the unreactive 2-chloronicotinic acid, it is crucial to work under anhydrous conditions. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the cause of the white precipitate that often forms during amidation reactions?
A3: The reaction between this compound and an amine generates one equivalent of hydrogen chloride (HCl). This HCl can react with the unreacted amine nucleophile to form an insoluble amine hydrochloride salt, which typically appears as a white precipitate. The formation of this salt deactivates the amine, preventing it from reacting with the acyl chloride and leading to lower yields of the desired amide.
Q4: How can I prevent the formation of amine hydrochloride salts?
A4: To neutralize the HCl generated during the reaction, a non-nucleophilic base should be added to the reaction mixture. Commonly used bases include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a solvent.[2] An alternative, if the amine reactant is inexpensive, is to use it in excess (at least 2 equivalents), where one equivalent acts as the nucleophile and the second as the HCl scavenger.[2]
Q5: Is nucleophilic aromatic substitution (SNAr) a significant concern?
A5: Nucleophilic aromatic substitution, where a nucleophile displaces the chlorine atom on the pyridine ring, is a potential side reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring susceptible to nucleophilic attack, especially with strong nucleophiles or at elevated temperatures. However, the acyl chloride is generally much more electrophilic, and acylation at the carbonyl group is a significantly faster reaction. To minimize SNAr, it is advisable to maintain low reaction temperatures and avoid excessively long reaction times after the consumption of the starting material.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Amide Product
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Hydrolysis of this compound | Ensure anhydrous conditions. | Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by purchasing from a commercial supplier. Perform the entire reaction under an inert atmosphere of nitrogen or argon. |
| Formation of Amine Hydrochloride Salt | Add a non-nucleophilic base. | Add 1.1 to 1.5 equivalents of a tertiary amine like triethylamine or DIPEA to the reaction mixture to neutralize the HCl as it is formed.[2] Alternatively, if your amine is not expensive, use 2 equivalents of the amine nucleophile. |
| Poor Solubility of Reagents | Choose an appropriate solvent. | Select a solvent in which both this compound and the amine nucleophile are soluble. Common solvents for amidation reactions include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2] |
| Low Reactivity of the Amine | Use a catalyst or more forcing conditions. | For less reactive amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction. If SNAr is not a major concern, gently heating the reaction may also improve the yield. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation | | :--- | :--- | | Nucleophilic Aromatic Substitution (SNAr) | Control reaction temperature and time. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the faster acylation reaction over the slower SNAr.[2] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid the formation of SNAr byproducts over extended periods. | | Self-Condensation | Use the acyl chloride immediately after preparation. | If this compound is prepared in-situ, it is best to use it immediately in the subsequent reaction. While not commonly reported for this specific molecule, acyl chlorides can theoretically undergo self-condensation, especially if stored for prolonged periods or at elevated temperatures. | | Reaction with Solvent | Use a non-reactive solvent. | Ensure the solvent used is inert to the reaction conditions. For example, avoid using alcohol-based solvents if the desired product is an amide, as this will lead to the formation of an ester byproduct. |
Quantitative Data
The following tables summarize available data on reaction conditions and yields for reactions involving this compound and related compounds.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-3-(trichloromethyl)pyridine | Acetic acid, FeCl₃ | Toluene | 114 | 5 | 91.3 | [3] |
| 2-chloro-3-(trichloromethyl)pyridine | Acetic acid, AlCl₃ | Toluene | 114 | 5 | 89.7 | [3] |
| 2-chloro-3-(trichloromethyl)pyridine | Acetic acid, FeCl₃ | 1,2-dichloroethane | 83 | - | 83.1 | [3] |
| 2-chloro-3-(trichloromethyl)pyridine | Acetic anhydride, FeCl₃ | Toluene | 114 | - | 93.5 | [3] |
| 2-chloro-3-(trichloromethyl)pyridine | Acetic acid, FeCl₃ | Toluene | 100 | 6 | 95.1 | [3] |
Table 2: Synthesis of Amides from Nicotinoyl Chloride Derivatives
| Acyl Chloride | Amine/Nucleophile | Base | Solvent | Yield (%) | Reference |
| Nicotinoyl chloride | Hydrazine hydrate | - | - | 78.2 | [4] |
| 5-Bromo-6-chloronicotinoyl chloride | Aniline | Excess aniline | Chloroform | >80 | [5] |
| 5-Bromo-6-chloronicotinoyl chloride | 4-Chloroaniline | Excess aniline | Chloroform | >80 | [5] |
| 5-Bromo-6-chloronicotinoyl chloride | 4-Methoxyaniline | Excess aniline | Chloroform | >80 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-2-chloronicotinamides
This protocol outlines a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the non-nucleophilic base (1.1-1.5 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be worked up by washing with water or a saturated aqueous solution of sodium bicarbonate to remove the amine hydrochloride salt and excess reagents. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Main reaction pathway and common side reactions of this compound.
Caption: Troubleshooting flowchart for low yield in amidation reactions.
Caption: Influence of temperature on the selectivity between acylation and SNAr.
References
Technical Support Center: Purification of 2-Chloronicotinoyl Chloride and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloronicotinoyl chloride and its common derivatives, such as amides and esters. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective methods for purifying this compound are vacuum distillation and recrystallization. Vacuum distillation is particularly useful for removing non-volatile impurities and residual solvents from the synthesis.[1] Given its low melting point, recrystallization from a non-polar solvent can also yield high-purity material.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities include the starting material for its synthesis (e.g., 2-chloro-3-(trichloromethyl) pyridine or 2-chloronicotinic acid), residual chlorinating agents (like thionyl chloride or phosphorus oxychloride), and the hydrolysis product, 2-chloronicotinic acid.[1][2][3] Discoloration, often appearing as a yellow to brown tint, can be due to thermal decomposition or impurities in the starting materials.
Q3: How can I remove the hydrolysis byproduct, 2-chloronicotinic acid, from my this compound sample?
A3: Vacuum distillation is the most effective method to separate this compound from the much less volatile 2-chloronicotinic acid.[1] During workup, washing the crude product (dissolved in an inert organic solvent) with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities, but this must be done carefully to avoid excessive hydrolysis of the desired acyl chloride.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically between 2-8°C.[4] Storing it in a desiccator can also help to prevent hydrolysis.
Q5: How can I purify the amide/ester products of reactions with this compound?
A5: Purification of amide and ester derivatives generally involves a combination of aqueous workup, recrystallization, and/or column chromatography. An initial aqueous wash can remove water-soluble byproducts and unreacted starting materials. Recrystallization from a suitable solvent system is often effective for obtaining high-purity solid products.[5] For complex mixtures or oily products, flash column chromatography on silica gel is a standard purification technique.[6][7]
Troubleshooting Guides
Purification of this compound
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Hydrolysis: Exposure to moisture during workup or purification. - Thermal Decomposition: Overheating during distillation. - Incomplete Reaction: The synthesis of the acyl chloride was not complete. | - Ensure all glassware is oven-dried and the purification is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. - Use high vacuum (<15 torr) to lower the distillation temperature.[1] - Monitor the initial reaction by TLC or GC-MS to ensure complete conversion before starting purification. |
| Product is Discolored (Yellow to Brown) | - Thermal Decomposition: The compound is sensitive to high temperatures. - Impurities in Starting Material: Colored impurities in the 2-chloronicotinic acid or other precursors. | - Distill at the lowest possible temperature using a high vacuum. A short-path distillation apparatus can minimize the time the compound is exposed to heat. - Purify the starting materials before the synthesis. |
| Product Solidifies in the Condenser During Distillation | - Low Condenser Temperature: The product's melting point is 39-44°C.[8] | - Do not circulate cold water through the condenser. Air cooling is generally sufficient. If necessary, warm water can be circulated. |
| Product Fails to Crystallize or Oils Out | - Presence of Impurities: Residual solvent or 2-chloronicotinic acid can inhibit crystallization. - Inappropriate Solvent: The chosen solvent may be too good a solvent even at low temperatures. | - First, attempt to purify a small sample by vacuum distillation to remove non-volatile impurities. - For recrystallization, try a non-polar solvent like hexane or a mixed solvent system such as toluene/hexane.[9] |
Purification of Amide/Ester Products
| Problem | Possible Cause | Suggested Solution |
| Product Contaminated with Unreacted Amine (Amide Synthesis) | - Insufficient Washing: The aqueous workup did not fully remove the excess amine. | - Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. This is only suitable for acid-stable products.[9] |
| Product Contaminated with 2-Chloronicotinic Acid | - Hydrolysis of Starting Material: this compound hydrolyzed before or during the reaction. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity. - If the product is a solid, recrystallization can effectively separate it from the acid. |
| Difficulty Separating Product from Non-polar Byproducts by Chromatography | - Inappropriate Solvent System: The eluent does not provide sufficient resolution on the silica gel column. | - Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[10] |
| Amide/Ester Product is an Oil and Won't Crystallize | - Presence of Impurities: Residual starting materials or byproducts are preventing crystallization. - Low Melting Point: The product may be a low-melting solid or an oil at room temperature. | - Purify the crude product using flash column chromatography to remove impurities. - If the product is an oil, vacuum distillation can be used for purification if it is thermally stable. |
Quantitative Data Summary
The following table summarizes key physical properties and purification parameters.
| Compound | Melting Point (°C) | Boiling Point (°C / torr) | Common Recrystallization Solvents | Typical Purity |
| This compound | 39-44[8] | 110-120 / 10[11] | Hexane, Toluene/Hexane | >98% (distilled) |
| 2-Chloronicotinamide | 164-167[12] | N/A | Ethanol/Water | >98% |
| Ethyl 2-chloronicotinate | Oil at RT | Distillable[5] | N/A (Purified by distillation) | >90%[5] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing non-volatile impurities and residual solvents.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum pump with a pressure gauge and cold trap
-
Dry, inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and assembled while warm under a stream of dry inert gas.
-
Charging the Flask: Transfer the crude this compound to the distillation flask under a positive pressure of inert gas. Add a dry magnetic stir bar.
-
Assembly and Vacuum Application: Complete the assembly of the short-path distillation apparatus. Ensure all joints are properly sealed.
-
Distillation:
-
Slowly apply vacuum, aiming for a pressure of 10-12 torr.[1]
-
Once the pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Collect the fraction that distills at approximately 110-120°C at 10 torr.[11] Do not use cold water in the condenser to avoid solidification of the product. Air cooling is sufficient.
-
-
Product Collection: Collect the purified product in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counter-flow of inert gas.
Protocol 2: Recrystallization of 2-Chloronicotinamide
Objective: To purify crude 2-Chloronicotinamide by recrystallization.
Apparatus:
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Place the crude 2-Chloronicotinamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating saturation. If too much water is added, add a small amount of ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography of an Amide Derivative
Objective: To purify a crude amide derivative of 2-Chloronicotinic acid using silica gel flash chromatography.
Apparatus:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude amide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified amide.
Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Troubleshooting logic for discolored product.
References
- 1. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 3. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. 49609-84-9|this compound|BLD Pharm [bldpharm.com]
- 5. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Purification [chem.rochester.edu]
- 8. 塩化2-クロロピリジン-3-カルボニル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 2-クロロニコチンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Reactions of 2-Chloronicotinoyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 2-chloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Amide Coupling (Amidation)
Q1: I'm experiencing low to no yield in my amide coupling reaction with this compound. What are the likely causes?
A1: Low yields in the amidation of this compound are typically due to a few critical factors:
-
Moisture Sensitivity: this compound is an acyl chloride and is highly reactive with water.[1] Hydrolysis of the acyl chloride to the unreactive 2-chloronicotinic acid is a common cause of reaction failure. It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Base: A base is required to neutralize the HCl generated during the reaction.[2] If the base is too weak or not present in a sufficient stoichiometric amount, the reaction equilibrium will not favor product formation. A common choice is a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3]
-
Steric Hindrance: If the amine nucleophile is sterically bulky, the reaction rate can be significantly reduced. In such cases, elevating the reaction temperature may be necessary to overcome the steric barrier.[4]
-
Low Reactivity of the Amine: Electron-deficient amines are less nucleophilic and may react slowly. More forcing conditions, such as higher temperatures or a stronger base, may be required to drive the reaction to completion.
Q2: What are the optimal conditions for forming an amide with this compound?
A2: The optimal conditions are substrate-dependent, but a good starting point is the Schotten-Baumann reaction condition.[2] This involves dissolving the amine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), adding at least one equivalent of a non-nucleophilic base (e.g., TEA or DIPEA), and then adding the this compound dropwise at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.[2][3]
Optimization of Amide Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Amine | Primary, non-hindered | Secondary, hindered | Electron-deficient | High yield at RT |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Good solubility for most reactants |
| Base (Equivalents) | Triethylamine (1.1) | DIPEA (1.5) | Pyridine (2.0) | Neutralizes HCl byproduct effectively |
| Temperature (°C) | 0 to Room Temperature | Room Temperature | 50 (Reflux) | Higher temps for less reactive amines |
| Reaction Time (h) | 1 - 4 | 4 - 12 | 12 - 24 | Monitor by TLC or LC-MS |
Suzuki-Miyaura Coupling
Q3: My Suzuki coupling with this compound is not working. Why are aryl chlorides so challenging?
A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings due to the strong carbon-chlorine (C-Cl) bond.[5] The first and often rate-limiting step of the catalytic cycle, oxidative addition of the aryl halide to the palladium(0) catalyst, has a higher activation energy for aryl chlorides.[6] Success with these substrates requires highly active catalyst systems.[7]
Q4: How can I improve the yield of my Suzuki coupling with this compound?
A4: To improve the yield, several factors need to be optimized:
-
Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[7]
-
Base Selection: The choice of base is critical for the transmetalation step. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7]
-
Solvent System: The solvent can significantly impact catalyst activity and solubility. Common choices include toluene, dioxane, and THF. The addition of water can sometimes be beneficial.[9]
-
Temperature: Higher reaction temperatures (typically 80-120 °C) are usually required to promote the C-Cl bond activation.[10]
Q5: What are the common side reactions in Suzuki couplings with this compound?
A5: The most common side reactions are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which removes the nucleophilic partner from the reaction.[8] This can be minimized by using anhydrous conditions where possible and minimizing reaction time and temperature.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen, so it is crucial to thoroughly degas all solvents and maintain an inert atmosphere.[8]
Optimization of Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(PEPPSI)-IPr | Pre-catalysts for generating active Pd(0) |
| Ligand | SPhos / XPhos | P(t-Bu)₃ | (none for PEPPSI) | Bulky, e⁻-rich ligands for C-Cl activation |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Strong bases facilitate transmetalation |
| Solvent | Toluene | 1,4-Dioxane | Toluene/Water (e.g., 10:1) | Aprotic solvents are standard; water can help |
| Temperature (°C) | 80 - 100 | 100 - 120 | 110 | Higher temperatures needed for C-Cl bond |
| Catalyst Loading (mol%) | 1 - 3 | 2 - 5 | 1 - 3 | Higher loading for challenging substrates |
Sonogashira Coupling
Q6: I'm having trouble with the Sonogashira coupling of this compound. What are the key reaction components?
A6: A successful Sonogashira coupling requires a palladium catalyst, a copper(I) cocatalyst (usually copper(I) iodide, CuI), and an amine base.[11] The reaction is typically carried out under anhydrous and anaerobic conditions.
Q7: My Sonogashira coupling is giving a low yield. What can I do to troubleshoot it?
A7: Low yields in Sonogashira couplings with aryl chlorides can be due to several factors:
-
Low Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium catalyst is often the slow step and may require higher temperatures (e.g., 80-120 °C) to proceed efficiently.[12]
-
Catalyst System: As with Suzuki couplings, specialized ligands may be necessary. Bulky, electron-rich phosphine ligands can improve catalyst activity.
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the copper-catalyzed dimerization of the terminal alkyne. This can be minimized by rigorously excluding oxygen from the reaction or by running the reaction under copper-free conditions, although this may require a more active palladium catalyst system.[13]
-
Base: The amine base (e.g., TEA, DIPEA) serves to deprotonate the terminal alkyne and neutralize the generated HCl. Ensure it is present in sufficient excess.
Optimization of Sonogashira Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ / Ligand | Common choices for Sonogashira |
| Copper Cocatalyst | CuI (1-5 mol%) | CuI (5-10 mol%) | None (Copper-free) | Cu(I) facilitates alkyne activation |
| Base | Triethylamine | Diisopropylamine | Piperidine | Acts as base and sometimes solvent |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Toluene | Polar aprotic solvents are common |
| Temperature (°C) | 60 - 80 | 80 - 100 | 100 - 120 | Higher temps for less reactive chlorides |
| Ligand (for Pd₂(dba)₃) | PPh₃ | XPhos | None | Added ligands can improve catalyst performance |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Acylation: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[3]
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure for the Suzuki coupling of this compound and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add the aryl boronic acid (1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 3.6 mol%).[7]
-
Add this compound (1.0 equivalent).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[7]
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the copper-catalyzed Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: Experimental workflow for amide bond formation.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Handling and storage of moisture-sensitive 2-Chloronicotinoyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the highly moisture-sensitive reagent, 2-Chloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly reactive organic compound.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.[3] It is also utilized in the agrochemical industry for producing pesticides and herbicides.[2][3]
Q2: What are the main hazards associated with this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is also a lachrymator, meaning it can irritate the eyes and respiratory system upon inhalation.[7] A primary hazard is its violent reaction with water, which liberates toxic and irritating hydrogen chloride gas.[4][8] Due to its reactivity, it must be handled with extreme caution in a well-ventilated area, preferably a chemical fume hood.[4]
Q3: What happens if this compound is exposed to moisture?
A3: Exposure to moisture, including humidity in the air, will cause this compound to hydrolyze.[1][4][7][9] This reaction breaks down the compound into 2-chloronicotinic acid and hydrogen chloride (HCl) gas.[1][8] This degradation will reduce the purity and reactivity of the reagent for its intended use and the HCl produced can cause fumes and a pungent odor.[8]
Q4: What are the proper storage conditions for this compound?
A4: To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, and oxidizing agents.[1][5] The recommended storage temperature is typically between 2-8°C.[3][5][10] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent contact with moisture.[4][5][10]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Problem 1: The bottle of this compound is fuming upon opening.
-
Cause: The fuming is likely due to the reaction of the compound with moisture in the ambient air, producing hydrogen chloride gas.[8][11] This indicates that the reagent has been exposed to humidity.
-
Solution:
-
Immediately handle the bottle inside a certified chemical fume hood.[4]
-
If you intend to use the reagent immediately, dispense the required amount quickly and then purge the bottle headspace with a dry, inert gas (e.g., nitrogen or argon) before tightly resealing the cap.[12]
-
For long-term storage, consider storing the bottle inside a desiccator or a glove box with a dry atmosphere.[11]
-
Problem 2: A reaction using this compound has a low yield or did not proceed as expected.
-
Cause: Low yields are often a result of using a degraded reagent. If the this compound has been exposed to moisture, it will have partially or fully hydrolyzed to 2-chloronicotinic acid, which is unreactive in acylation reactions.[7][9] Another potential issue is the presence of moisture in the reaction solvent or on the glassware.[7][13]
-
Solution:
-
Verify Reagent Quality: If possible, analyze a small sample of the this compound using techniques like NMR or IR spectroscopy to check for the presence of the carboxylic acid impurity.
-
Use Anhydrous Conditions: Ensure that all solvents are anhydrous and that glassware is thoroughly dried before use, for example, by flame-drying or oven-drying.[7][13]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of moisture during the experiment.[14]
-
Problem 3: The solid this compound has clumped together or appears discolored.
-
Cause: The material is a low-melting solid.[2][15] Clumping can occur due to slight temperature variations. Discoloration (e.g., to a yellow or brown solid) can be a sign of decomposition, potentially initiated by impurities or prolonged exposure to slight amounts of air and moisture.[16]
-
Solution:
-
Assess Purity: If the material is only clumped but not significantly discolored, it may still be usable. However, for sensitive reactions, it is advisable to assess its purity.
-
Purification (Advanced): For experienced chemists, purification by distillation under reduced pressure might be an option, but this should be approached with caution due to the compound's reactivity.
-
Replacement: If significant discoloration and a strong acidic smell (from HCl) are present, it is best to dispose of the reagent according to safety protocols and obtain a fresh supply.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | [3][6] |
| Molecular Weight | 176.00 g/mol | [3][6] |
| Appearance | White to light yellow powder or solid | [3][17] |
| Melting Point | 38 - 42 °C | [3][17] |
| Boiling Point | 89 - 91 °C @ 1 mmHg | [4][18] |
| Flash Point | > 110 °C | [4][18] |
| Sensitivity | Moisture Sensitive, Air Sensitive | [4][5][17] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[4][5][18] All operations must be conducted in a chemical fume hood.[4]
-
Inert Atmosphere Setup: If the experiment requires stringent anhydrous conditions, prepare a reaction flask that has been oven-dried or flame-dried and is equipped with a septum and an inlet for inert gas (nitrogen or argon).[19][20]
-
Dispensing:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Briefly remove the cap and quickly weigh the desired amount of the solid in a tared, dry container.
-
Alternatively, for liquid transfer if the ambient temperature is above its melting point, use a dry syringe.[19][20]
-
-
Resealing: After dispensing, flush the headspace of the reagent bottle with a stream of dry inert gas before tightly closing the cap. Wrapping the cap with paraffin film can provide an additional barrier against moisture ingress.
-
Cleanup: Clean any spills immediately using dry, non-reactive absorbent material. Do not use water for cleaning up spills.[4][18] Dispose of the waste in a properly labeled container.
Protocol 2: Typical Acylation Reaction with an Alcohol
This protocol describes a general procedure for the esterification of an alcohol using this compound.
-
Reaction Setup:
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a septum, dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the solution. This base will neutralize the HCl generated during the reaction.[21]
-
Place the flask under an inert atmosphere of nitrogen or argon and cool it in an ice bath (0 °C).
-
-
Addition of this compound:
-
In a separate dry vial, weigh the this compound (typically 1.0 to 1.2 equivalents).
-
Dissolve the acyl chloride in a small amount of the anhydrous reaction solvent.
-
Using a dry syringe, add the this compound solution dropwise to the cooled, stirring solution of the alcohol and base.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for a specified time or let it warm to room temperature.
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of a mild base like sodium bicarbonate.[22]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using a suitable method, such as column chromatography or recrystallization.
-
Visualizations
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 2. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. 49609-84-9|this compound|BLD Pharm [bldpharm.com]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 15. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
- 16. 错误页 [amp.chemicalbook.com]
- 17. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. fishersci.fr [fishersci.fr]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Overcoming Low Reactivity with 2-Chloronicotinoyl Chloride
Welcome to the technical support center for 2-Chloronicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent, particularly when encountering low-reactivity substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during amide coupling and other acylation reactions with this compound.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
A1: Low reactivity in acylation reactions with this compound can stem from several factors, primarily related to the nucleophilicity of your substrate or suboptimal reaction conditions.
-
Low Nucleophilicity of the Substrate: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are common culprits for low reactivity.
-
Inadequate Activation: The electrophilicity of the carbonyl carbon in this compound may not be sufficient to react with a weak nucleophile.
-
Suboptimal Reaction Conditions: Issues with solvent, temperature, or the presence of side reactions can impede your desired transformation.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Use a More Forcing Solvent: Switching to a higher-boiling point, polar aprotic solvent like DMF or Dioxane can improve the solubility of reagents and facilitate the reaction.[1]
-
Add a Catalyst or Activating Agent:
-
Lewis Acids: Catalytic amounts of Lewis acids such as AlCl₃, FeCl₃, ZnCl₂, or SnCl₄ can enhance the electrophilicity of the acyl chloride.[2]
-
Pyridine Derivatives: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in catalytic amounts.
-
-
Employ Coupling Agents: For particularly challenging substrates, consider using peptide coupling reagents. Reagents like HATU in the presence of a non-nucleophilic base such as DIPEA can be effective for coupling with electron-deficient amines.[3]
-
Ensure Anhydrous Conditions: this compound is sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
Q2: I am observing the formation of a white precipitate that is not my desired product. What is it and how can I prevent it?
A2: The white precipitate is most likely the hydrochloride salt of your amine substrate.[4] The reaction of an amine with this compound produces one equivalent of hydrogen chloride (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and causing it to precipitate out of solution, thus halting the reaction.[4]
Solution:
-
Add a Non-Nucleophilic Base: Include a stoichiometric amount (or slight excess) of a non-nucleophilic base to scavenge the HCl as it is formed. Common choices include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Pyridine
-
Q3: My product yield is low despite the reaction going to completion. What are potential side reactions and how can I minimize them?
A3: Low yields can be attributed to several side reactions:
-
Hydrolysis of this compound: As mentioned, moisture will lead to the formation of 2-chloronicotinic acid. Running the reaction under an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents is crucial.[4]
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) are generally not suitable for these reactions.
-
Oligomerization/Polymerization: This can occur if your substrate has multiple nucleophilic sites. Using a large excess of one reagent or high dilution conditions can sometimes mitigate this.
-
Nucleophilic Aromatic Substitution (SNAr): While less common under standard acylation conditions, a strong nucleophile could potentially displace the chloride on the pyridine ring. This is more likely at higher temperatures.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor to control.
-
Controlled Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or gentle heating.[5] This can help to control exothermic reactions and minimize side product formation.
-
Appropriate Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure complete consumption of the more valuable substrate.
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of reactions involving this compound and related compounds.
Table 1: Effect of Catalyst and Solvent on the Synthesis of this compound [2]
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| FeCl₃ | Toluene | 114 | 5 | 91.3 |
| AlCl₃ | Toluene | 114 | 5 | 89.7 |
| FeCl₃ | 1,2-dichloroethane | 83 | 5 | 83.1 |
| FeCl₃ | Toluene | 100 | 6 | 95.1 |
Table 2: Amide Coupling with Electron-Deficient Amines using a Coupling Reagent [3]
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 23 | 5 | 38 |
| BOPCl | Et₃N | CH₂Cl₂ | 23 | 48 | Trace |
| DCC | DMAP | CH₂Cl₂ | 23 | 4 | 28 |
| EDC/HOBt | DIPEA | CH₂Cl₂ | 23 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Moderately Reactive Amine
This protocol is a standard starting point for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equivalent) and TEA or DIPEA (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Acylation of a Low-Reactivity (Electron-Deficient) Amine
This protocol is adapted for substrates that fail to react under the general conditions, employing a catalyst and elevated temperature.
Materials:
-
Same as Protocol 1, with the addition of 4-Dimethylaminopyridine (DMAP).
-
Anhydrous Dioxane or N,N-Dimethylformamide (DMF) may be used as the solvent instead of DCM.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the electron-deficient amine (1.0 equivalent), DIPEA (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous Dioxane or DMF.
-
Add this compound (1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the high-boiling point solvent (DMF or Dioxane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizing Workflows and Pathways
Caption: Decision tree for troubleshooting low reaction yields.
Signaling Pathway of Catalyzed Acylation
References
- 1. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 2. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mastering Reactions with 2-Chloronicotinoyl Chloride
Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 2-chloronicotinoyl chloride. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its high reactivity, particularly its sensitivity to water, presents significant challenges.[2][3]
This guide moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, offering field-proven troubleshooting strategies and detailed methodologies to prevent the hydrolysis of this compound, ensuring the success and reproducibility of your experiments.
Section 1: The Core Challenge: Understanding Hydrolysis
This compound, like all acyl chlorides, is highly electrophilic. The carbon atom of the carbonyl group is rendered significantly electron-deficient by the adjacent, highly electronegative oxygen and chlorine atoms.[3] This makes it an excellent target for nucleophiles. Unfortunately, one of the most common and potent nucleophiles it can encounter is water.
The reaction, known as hydrolysis, is a rapid and often vigorous nucleophilic addition-elimination process where water attacks the carbonyl carbon.[4][5] This unwanted side reaction converts the highly reactive acyl chloride back into the corresponding, and significantly less reactive, 2-chloronicotinic acid, liberating hydrogen chloride (HCl) gas in the process.[6][7][8]
This degradation pathway is the primary source of low yields and impurities in subsequent reactions. Mastering control over trace moisture is therefore not just a recommendation, but a prerequisite for success.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered in the field.
Q1: My reaction yield is unexpectedly low, and I've isolated 2-chloronicotinic acid as a major byproduct. What went wrong?
A: This is the classic signature of premature hydrolysis.[9] The most probable cause is the presence of water in your reaction. A systematic check of all potential contamination sources is the critical first step.
-
Solvents: Even "anhydrous" grade solvents can contain unacceptable levels of water, especially after a bottle has been opened multiple times.[9]
-
Glassware: Improperly dried glassware is a very common culprit.[9] A simple air-dry is insufficient.
-
Atmosphere: Ambient humidity can introduce significant moisture, particularly if the reaction is run open to the air.[2][9]
-
Reagents: Your starting materials, especially hygroscopic amines or bases, may have absorbed water.
Q2: My reaction (e.g., an amidation) starts but then seems to stall, even though starting material is still present. Why?
A: This issue is often caused by the HCl byproduct generated during the desired reaction.[3][10] If you are reacting the acyl chloride with a basic nucleophile, such as an amine, the generated HCl will protonate the amine, converting it into its non-nucleophilic ammonium salt.[2][10] This effectively removes your reactant from the reaction, leading to a stalled or incomplete conversion.
Solution: You must include a non-nucleophilic base to act as an "acid scavenger." This auxiliary base neutralizes the HCl as it is formed, protecting your primary nucleophile.[2][10] At least one full equivalent of the scavenger base relative to the acyl chloride is required.[10]
Q3: How do I select the best acid scavenger for my reaction?
A: The choice is critical and depends on your substrate's sensitivity and the reaction scale. Tertiary amines are most common, but inorganic bases also have their place.
| Base | pKa (Conjugate Acid) | Key Characteristics & Considerations |
| Triethylamine (TEA) | ~10.75 | Inexpensive and effective. However, it can sometimes act as a nucleophile itself, leading to side products with sensitive substrates.[10] |
| DIPEA (Hünig's Base) | ~10.75 | Sterically hindered by its bulky isopropyl groups, making it non-nucleophilic.[10][11] It is an excellent choice for sensitive reactions where TEA might cause issues, though it is more expensive.[10] |
| Pyridine | ~5.25 | Less basic than aliphatic amines. It can also serve as a nucleophilic catalyst, which may be beneficial or detrimental depending on the desired outcome.[10] |
| K₂CO₃ / NaHCO₃ | ~10.3 / ~6.4 | Low-cost, inorganic bases ideal for large-scale processes. Their limited solubility in organic solvents can lead to longer reaction times.[10] |
Q4: What are the absolute "must-do" steps before I even begin my reaction?
A: Meticulous preparation is non-negotiable.
-
Dry Your Glassware: All glassware must be either oven-dried (>120 °C for several hours) or flame-dried under vacuum. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).[9]
-
Use Freshly Dried Solvents: Do not trust a previously opened bottle of "anhydrous" solvent. If possible, distill your solvent from an appropriate drying agent immediately before use. (See Protocol 1).
-
Work Under an Inert Atmosphere: Assemble your reaction apparatus while still warm and maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire experiment, from reagent addition to quenching.[9] (See Protocol 2).
Q5: How should I handle and store this compound?
A: Handle the compound exclusively in a chemical fume hood, wearing appropriate personal protective equipment.[2][12] It is moisture-sensitive and corrosive.[2] Store it in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from incompatible materials like strong acids or oxidizing agents.[2][12]
Section 3: Troubleshooting Workflow for Hydrolysis
If you detect the formation of 2-chloronicotinic acid, use the following decision tree to systematically identify and eliminate the source of water contamination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. quora.com [quora.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Scalable synthesis of 2-Chloronicotinoyl chloride for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Chloronicotinoyl chloride, a key intermediate in numerous industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The two most prevalent scalable synthesis routes are:
-
Chlorination of 2-Chloronicotinic Acid: This is a widely used method where 2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield this compound.[1][2]
-
From 2-Chloro-3-(trichloromethyl)pyridine: This method involves the reaction of 2-chloro-3-(trichloromethyl)pyridine with carboxylic acid or an acid anhydride in the presence of a catalyst.[3] This route avoids the use of highly pungent chlorinating reagents like thionyl chloride.[3]
Q2: What are the key safety precautions when handling the reagents for this synthesis?
A2: Due to the hazardous nature of the chemicals involved, particularly thionyl chloride, strict safety protocols are essential. Thionyl chloride reacts violently with water, is corrosive, and toxic if inhaled.[4][5][6][7] Key precautions include:
-
Conducting all operations in a well-ventilated fume hood.[8]
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or rubber), safety goggles, a face shield, and a lab coat.[8]
-
Ensuring an eyewash station and safety shower are readily accessible.[8]
-
Storing thionyl chloride in a cool, dry, well-ventilated area away from incompatible materials.[8]
-
Handling all waste as hazardous material.[8]
Q3: How can the purity of the final this compound product be determined?
A3: The purity of this compound can be assessed using several analytical techniques. Argentometric titration is a common method for determining the purity of the final product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can be used to confirm the structure of the compound. Gas Chromatography (GC) can also be employed to detect and quantify impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. - Verify the reaction temperature is maintained within the optimal range. For the thionyl chloride method, reflux is typically required.[1] For the 2-chloro-3-(trichloromethyl)pyridine method, temperatures between 80-120 °C are recommended.[3] |
| Degradation of the product | - this compound is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to 2-chloronicotinic acid.[9] |
| Sub-optimal reagent stoichiometry | - Use a slight excess of the chlorinating agent (e.g., thionyl chloride) to ensure complete conversion of the starting material. |
| Inefficient purification | - During vacuum distillation, ensure the vacuum is sufficiently low to prevent thermal decomposition of the product.[9] - When performing recrystallization, choose an appropriate anhydrous solvent to minimize product loss in the mother liquor.[9] |
Problem 2: Product is an orange-colored oil or discolored solid instead of a white to light yellow solid.
| Potential Cause | Troubleshooting Step |
| Presence of impurities | - Colored impurities can result from side reactions or residual starting materials. Purification by high-vacuum distillation is an effective method to remove non-volatile, colored impurities.[9] - Recrystallization from a suitable anhydrous solvent can also yield a high-purity, colorless product.[9] |
| Thermal degradation | - Avoid excessive heating during the reaction or purification, as this can lead to decomposition and the formation of colored byproducts. |
Problem 3: Solidification of product in the condenser during vacuum distillation.
| Potential Cause | Troubleshooting Step |
| Condenser temperature is too low | - The melting point of this compound is in the range of 38-44 °C.[10] If the condenser coolant is too cold, the product will solidify. - Use a condenser with a wider bore to prevent blockages.[9] - Circulate water at a slightly warmer temperature (e.g., 25-30 °C) through the condenser to prevent solidification while still allowing for efficient condensation.[9] |
Data Presentation
Table 1: Comparison of Scalable Synthesis Routes for this compound
| Parameter | Route 1: Chlorination of 2-Chloronicotinic Acid | Route 2: From 2-Chloro-3-(trichloromethyl)pyridine |
| Starting Material | 2-Chloronicotinic Acid | 2-Chloro-3-(trichloromethyl)pyridine |
| Reagents | Thionyl chloride (SOCl₂) or Oxalyl chloride | Carboxylic acid (e.g., Glacial acetic acid) or Acid anhydride, Catalyst (e.g., FeCl₃)[3] |
| Solvent | 1,2-dichloroethane or Toluene[1][3] | Toluene or 1,2-dichloroethane[3] |
| Reaction Temperature | Reflux[1] | 80 - 120 °C[3] |
| Reaction Time | ~1 hour[1] | 5 - 12 hours[3] |
| Reported Yield | High | Up to 95.1%[3] |
| Key Advantages | Well-established method, relatively short reaction time. | Avoids the use of highly corrosive and pungent thionyl chloride, environmentally friendlier.[3] |
| Key Disadvantages | Use of hazardous thionyl chloride, which requires stringent safety measures.[3] | Longer reaction times, requires a catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
1,2-dichloroethane (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 2-chloronicotinic acid (1 equivalent).
-
Add anhydrous 1,2-dichloroethane to the flask.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 1 hour. The reaction mixture should become a clear solution.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of this compound from 2-Chloro-3-(trichloromethyl)pyridine
Materials:
-
2-Chloro-3-(trichloromethyl)pyridine
-
Glacial acetic acid
-
Anhydrous Ferric Chloride (FeCl₃)
-
Toluene (anhydrous)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer under an inert atmosphere, add 2-chloro-3-(trichloromethyl)pyridine (1 equivalent), toluene, glacial acetic acid (1.05 equivalents), and anhydrous ferric chloride (catalytic amount).[3]
-
Heat the reaction mixture to 114 °C and maintain for 5 hours.[3]
-
Monitor the reaction progress by a suitable analytical method.
-
Upon completion, the resulting toluene solution contains the this compound.
-
The product can be isolated by removing the solvent under reduced pressure and further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. westliberty.edu [westliberty.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lanxess.com [lanxess.com]
- 8. drexel.edu [drexel.edu]
- 9. benchchem.com [benchchem.com]
- 10. 错误页 [amp.chemicalbook.com]
Troubleshooting guide for reactions involving 2-Chloronicotinoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloronicotinoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired amide product. What are the potential causes and how can I improve it?
Low yields in amide formation reactions using this compound can stem from several factors. The most common issues include moisture contamination, inadequate base, and suboptimal reaction conditions.
Troubleshooting Steps for Low Yield:
-
Ensure Anhydrous Conditions: this compound is highly sensitive to moisture and can readily hydrolyze to the unreactive 2-chloronicotinic acid.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.
-
Use of an Appropriate Base: The reaction of this compound with an amine generates one equivalent of hydrogen chloride (HCl).[1] This HCl can protonate the starting amine, rendering it non-nucleophilic and unable to react. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be used in slight excess (1.1-1.5 equivalents) to neutralize the HCl as it forms.[1] Alternatively, if the amine reactant is not expensive, using two equivalents can serve the dual purpose of reactant and HCl scavenger.[2]
-
Optimize Reaction Temperature: While the reaction is often vigorous, maintaining a low temperature (e.g., 0 °C) during the addition of this compound can help control the reaction rate and minimize side reactions. After the initial addition, the reaction may be allowed to slowly warm to room temperature.[2]
-
Reagent Purity: Verify the purity of your this compound and the amine. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of a white precipitate that is not my desired product. What is this precipitate and how can I deal with it?
The white precipitate is most likely the hydrochloride salt of the amine nucleophile.[1] This forms when the HCl byproduct of the amidation reaction reacts with the unreacted amine in the mixture.[1]
Solutions:
-
Use of a Sacrificial Base: As mentioned previously, incorporating a non-nucleophilic base like triethylamine or pyridine will scavenge the HCl, preventing the formation of the amine hydrochloride salt.[1]
-
Work-up Procedure: The amine hydrochloride salt is typically soluble in water. During the work-up, washing the reaction mixture with water will remove the salt, allowing for the isolation of the desired amide product, which is usually more soluble in the organic phase.[1]
Q3: Are there any common side reactions to be aware of when using this compound?
Besides hydrolysis and amine salt formation, a potential side reaction is nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring in this compound is electron-deficient, making it susceptible to attack by strong nucleophiles at the chlorine-substituted carbon on the ring. However, acylation at the carbonyl group is generally a much faster reaction. To minimize SNAr, it is advisable to:
-
Maintain low reaction temperatures.
-
Avoid using excessively strong nucleophiles if possible.
-
Limit the reaction time to what is necessary for the consumption of the starting material.
-
Q4: What is the recommended procedure for purifying the final amide product?
The purification strategy depends on the physical properties of the synthesized amide.
-
Extraction: After quenching the reaction, an aqueous work-up is typically performed. The organic layer is washed with a dilute acid solution (to remove any remaining amine), followed by a dilute base solution (like sodium bicarbonate to remove any unreacted 2-chloronicotinic acid), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Column Chromatography: For products that are difficult to purify by recrystallization, silica gel column chromatography is a common and effective technique. The appropriate eluent system can be determined by thin-layer chromatography (TLC).
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Toluene | Soluble[4] |
| Dichloromethane (DCM) | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[1] |
| Acetonitrile | Soluble[5] |
Table 2: Example Reaction Conditions for Amide Synthesis
| Amine | Base | Solvent | Temperature | Time | Yield | Reference |
| 3-Amino-2-chloro-4-methyl pyridine | Potassium Carbonate | Ethyl Acetate | 75-80 °C | 14 h | - | [6] |
| 3-Amino-2-chloro-4-methyl pyridine | Triethylamine | Toluene | 25-32 °C | - | Impurities observed | [6] |
| 3-Amino-2-chloro-4-methyl pyridine | Pyridine | Dioxane/Cyclohexane | 25-32 °C | 2.5 h | Impurities observed | [6] |
| Primary/Secondary Amine | Triethylamine | Chloroform/THF | 0 °C to RT | 30 min at 0 °C, then several hours at RT | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Chloronicotinamide
-
Preparation of the Amine Solution: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).[1]
-
Cooling: Cool the amine solution to 0 °C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for approximately 30 minutes, then let it warm to room temperature and continue stirring for an additional 1-2 hours.[7]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[8] A typical mobile phase could be a mixture of ethyl acetate and hexane. The disappearance of the starting amine and acyl chloride spots and the appearance of a new product spot indicate the reaction is proceeding.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any hydrolyzed acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of amides from this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloronicotinyl chloride CAS#: 49609-84-9 [m.chemicalbook.com]
- 4. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. 49609-84-9 | this compound | Isavuconazonium Sulfate Related | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Chloronicotinoyl Chloride Mediated Transformations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for transformations involving 2-chloronicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations involving this compound?
A1: this compound is a highly reactive acyl chloride primarily used for acylation reactions to form amide and ester derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Q2: Which catalysts are typically used for these transformations?
A2: The most common catalysts are nucleophilic pyridine derivatives. While pyridine itself can be used, 4-(N,N-dimethylamino)pyridine (DMAP) is a significantly more active and efficient catalyst for these reactions.[1][2] For some specific applications, other bases like triethylamine (TEA) may be used, but they generally act as stoichiometric bases rather than true catalysts.
Q3: How do pyridine-based catalysts work in these acylation reactions?
A3: Pyridine-based catalysts function as nucleophilic catalysts. The nitrogen atom of the pyridine ring attacks the electrophilic carbonyl carbon of this compound to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the original acyl chloride, leading to a significant rate enhancement. The catalyst is then regenerated upon the formation of the final product. Pyridine also serves as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[3]
Q4: Is DMAP always a better choice than pyridine?
A4: DMAP is a "super catalyst" for acylation and is generally much more effective than pyridine, often leading to faster reactions and higher yields, especially with less reactive nucleophiles or sterically hindered substrates.[1][2][4] However, for very reactive nucleophiles, the difference in performance might be less pronounced. The choice may also depend on the cost and scale of the reaction.
Q5: What are the main side reactions to be aware of?
A5: The primary side reaction is the hydrolysis of this compound by any trace amounts of water in the reaction mixture, which leads to the formation of the unreactive 2-chloronicotinic acid. It is crucial to use anhydrous conditions.[5] With certain bases like triethylamine, if the acyl chloride is enolizable, ketene formation can be a side reaction, though this is less of a concern with aromatic acyl chlorides like this compound.[4]
Troubleshooting Guides
This section addresses common issues encountered during this compound mediated transformations.
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | 1. Catalyst Inactivity: The chosen catalyst (e.g., pyridine) is not active enough for the specific substrate. 2. Hydrolysis of Acyl Chloride: Presence of water in the solvent, reagents, or glassware. 3. Poor Nucleophile: The alcohol or amine is sterically hindered or electronically deactivated. | 1. Switch to a more active catalyst: Replace pyridine with a catalytic amount of DMAP (0.1-10 mol%). 2. Ensure anhydrous conditions: Use freshly dried solvents, dry reagents, and flame- or oven-dried glassware under an inert atmosphere (N₂ or Ar). 3. Increase reaction temperature: Gently heating the reaction can often overcome the activation barrier. If using DMAP, the reaction may still proceed at room temperature. |
| Slow reaction rate | 1. Insufficient Catalyst Loading: The amount of catalyst is too low. 2. Low Reaction Temperature: The reaction is being run at a temperature that is too low. 3. Inefficient Catalyst: Pyridine is being used where DMAP would be more effective. | 1. Increase catalyst loading: Increase the amount of pyridine or DMAP. 2. Increase temperature: Heat the reaction mixture. 3. Use a more efficient catalyst: Switch from pyridine to DMAP.[2][6] |
| Formation of multiple spots on TLC, including a baseline spot | 1. Incomplete Reaction: The reaction has not gone to completion, leaving starting materials. 2. Hydrolysis: The baseline spot is likely the 2-chloronicotinic acid byproduct from hydrolysis. | 1. Increase reaction time or temperature. Consider switching to a more active catalyst like DMAP. 2. Rigorously exclude water from the reaction. |
| Difficulty in removing the catalyst after the reaction | 1. Catalyst is a salt: Pyridinium hydrochloride salt may be soluble in the workup solvent. 2. DMAP is a solid: Excess DMAP may be difficult to remove by simple extraction. | 1. Use an acidic wash: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) will protonate the pyridine or DMAP, making it water-soluble and easily removed. 2. Use a minimal catalytic amount of DMAP: This will simplify purification. |
Data Presentation
The following table provides a comparative summary of expected performance for pyridine and DMAP in the acylation of a model primary amine (aniline) and a primary alcohol (benzyl alcohol) with this compound under standardized conditions.
| Catalyst | Nucleophile | Catalyst Loading (mol%) | Reaction Time (hours) | Expected Yield (%) |
| Pyridine | Aniline | 100 (as solvent/base) | 2 - 4 | 85 - 95 |
| DMAP | Aniline | 5 | 0.5 - 1 | > 95 |
| Pyridine | Benzyl Alcohol | 100 (as solvent/base) | 4 - 8 | 70 - 85 |
| DMAP | Benzyl Alcohol | 5 | 1 - 2 | > 90 |
Note: These are estimated values based on the known relative reactivity of the catalysts. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-2-chloronicotinamide using Pyridine
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzyl 2-chloronicotinate using DMAP
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
4-(N,N-dimethylamino)pyridine (DMAP) (0.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.1 eq), triethylamine (1.2 eq), and DMAP (0.05 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A decision workflow for catalyst selection in this compound mediated acylations.
Caption: The catalytic cycle of DMAP in the acylation of nucleophiles with this compound.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloronicotinoyl Chloride vs. Isonicotinoyl Chloride
This guide provides an objective comparison of the reactivity of 2-chloronicotinoyl chloride and isonicotinoyl chloride, two pivotal reagents in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical Structures and Electronic Properties
Isonicotinoyl chloride and this compound are both acyl chlorides derived from pyridine carboxylic acids (nicotinic acid and isonicotinic acid, respectively). Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of the pyridine ring and any substituents.
-
Isonicotinoyl Chloride: The nitrogen atom in the para-position (C4) withdraws electron density from the carbonyl group through resonance and inductive effects, enhancing its electrophilicity.
-
This compound: The nitrogen atom is in the meta-position (C3) relative to the carbonyl group. Additionally, the chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which is expected to significantly increase the electrophilicity of the carbonyl carbon.
This difference in electronic distribution is the fundamental reason for their varied reactivity profiles.
Comparative Reactivity in Acylation Reactions
The primary function of these reagents is to act as acylating agents. Their reactivity is often evaluated in reactions with nucleophiles, such as amines, to form amides. The electron-withdrawing chlorine atom in this compound generally renders it more reactive than isonicotinoyl chloride.
Table 1: Comparative Yields in Amide Formation
| Nucleophile | Reagent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Isonicotinoyl chloride | CH2Cl2, TEA, 0°C to rt, 2h | 92% | |
| Aniline | This compound | CH2Cl2, TEA, 0°C to rt, 1.5h | 95% | |
| Benzylamine | Isonicotinoyl chloride | Dioxane/H2O, NaOH, rt, 3h | 88% | |
| Benzylamine | This compound | Dioxane/H2O, NaOH, rt, 2.5h | 93% |
Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head study under identical conditions unless specified.
The generally higher yields and slightly shorter reaction times observed for this compound suggest its greater reactivity towards nucleophiles.
Experimental Protocols
General Protocol for the Acylation of Aniline
This protocol provides a representative method for the synthesis of the corresponding N-phenylisonicotinamide or N-phenyl-2-chloronicotinamide.
Materials:
-
Aniline
-
Isonicotinoyl chloride or this compound
-
Triethylamine (TEA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the respective acyl chloride (isonicotinoyl chloride or this compound, 1.1 eq.) in anhydrous dichloromethane to the flask with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for the time indicated in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Visualization of Reaction Workflow
The following diagram illustrates the general experimental workflow for the acylation reaction described above.
Caption: General workflow for the synthesis of N-aryl amides.
Logical Relationship of Reactivity
The enhanced reactivity of this compound can be attributed to the cumulative electron-withdrawing effects on the carbonyl carbon.
Caption: Electronic factors influencing the electrophilicity and reactivity.
Conclusion
A Comparative Guide to the Synthetic Efficacy of Nicotinoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinoyl chloride and its derivatives are pivotal reagents in synthetic chemistry, serving as versatile building blocks for a wide array of pharmaceutical and agrochemical compounds. Their reactivity as acylating agents allows for the efficient introduction of the nicotinoyl moiety into various molecular scaffolds. This guide provides a comparative analysis of the synthetic efficacy of several key nicotinoyl chloride derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.
Comparative Efficacy of Nicotinoyl Chloride Derivatives
The choice of a specific nicotinoyl chloride derivative can significantly impact reaction outcomes, including yield, purity, and reaction conditions. The following table summarizes quantitative data for the synthesis of various compounds using different nicotinoyl chloride derivatives.
| Derivative | Reagent/Substrate | Product | Yield (%) | Reference |
| Nicotinoyl chloride | Hydrazine hydrate | Nicotinic acid hydrazide | 78.2% | [1] |
| Nicotinoyl chloride | Phosphorus pentachloride | Nicotinoyl chloride | 87.5% | [1] |
| Nicotinoyl chloride | Mono-thiocarbohydrazone | Nicotinamide derivative (NC 2) | 52% | [2] |
| Nicotinoyl chloride | Mono-thiocarbohydrazone | Nicotinamide derivative (NC 3) | 84% | [2] |
| Nicotinoyl chloride | Mono-thiocarbohydrazone | Nicotinamide derivative (NC 4) | 73% | [2] |
| Isonicotinoyl chloride hydrochloride | Isonicotinic acid with thionyl chloride | Isonicotinoyl chloride hydrochloride | 98% | [3] |
| 5-Bromo-6-chloronicotinic acid | Thionyl chloride/Oxalyl chloride | 5-Bromo-6-chloronicotinoyl chloride | 97% (for the acid precursor) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of nicotinoyl chloride and its subsequent use in the preparation of a derivative.
Synthesis of Nicotinoyl Chloride
This protocol describes the synthesis of nicotinoyl chloride from nicotinic acid using phosphorus pentachloride.[1]
-
Materials: Nicotinic acid (0.03 mol), phosphorus pentachloride (0.05 mol), anhydrous carbon tetrachloride (20 ml).
-
Procedure:
-
A mixture of nicotinic acid and phosphorus pentachloride in anhydrous carbon tetrachloride is refluxed for 2 hours at 100°C.
-
The solvent is distilled off to obtain the solid acid chloride.
-
The resulting nicotinoyl chloride can be used for further reactions without additional purification.
-
-
Yield: 87.5%[1]
Synthesis of Nicotinic Acid Hydrazide
This protocol outlines the synthesis of nicotinic acid hydrazide from nicotinoyl chloride.[1]
-
Materials: Nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol).
-
Procedure:
-
Hydrazine hydrate is added dropwise to the acid chloride at 0°C.
-
The resulting mixture is stirred for 5 hours at room temperature.
-
The solid formed is washed with 10% aqueous sodium bicarbonate and dried under vacuum.
-
The product is recrystallized from methanol.
-
-
Yield: 78.2%[1]
Synthesis of Isonicotinoyl Chloride Hydrochloride
This protocol details the synthesis of isonicotinoyl chloride hydrochloride from isonicotinic acid.[3][5]
-
Materials: Isonicotinic acid, excess thionyl chloride, methanol.[5]
-
Procedure:
-
Isonicotinic acid, excess thionyl chloride, and methanol are added to a reaction flask and refluxed at 70°C for 10 hours.[5]
-
After the reaction, excess thionyl chloride is removed under atmospheric pressure.
-
The product is purified through extraction and recrystallization, followed by vacuum drying.[5]
-
-
Yield: 98%[3]
Synthesis of 2-Chloronicotinoyl Chloride
A method for synthesizing this compound involves the reaction of 2-chloro-3-(trichloromethyl) pyridine with a carboxylic acid or its anhydride in the presence of a catalyst.[6]
-
Raw Material: 2-chloro-3-(trichloromethyl) pyridine.
-
Reagents: Carboxylic acid (e.g., glacial acetic acid) or anhydride (e.g., acetic anhydride), and a catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, or SnCl₄).
-
Procedure:
-
The raw material is reacted with the carboxylic acid or anhydride in a solvent (e.g., toluene) in the presence of the catalyst.
-
The reaction is heated for 5-12 hours.
-
-
Note: This method avoids the use of harsh chlorinating agents like thionyl chloride, reducing environmental pollution.[6]
Synthesis of 6-Chloronicotinoyl Chloride
This protocol describes the synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid.[7]
-
Materials: 6-chloronicotinic acid (100 g), phosphorous oxychloride (75 ml), phosphorous pentachloride (144 g).
-
Procedure:
-
The reagents are intimately mixed and slowly heated in an oil bath to 80°C over 25 minutes with stirring.
-
The temperature is then raised to 125°C, and the mixture is refluxed for 1 hour.
-
After concentration under reduced pressure, anhydrous toluene is added, and the solution is concentrated again to yield the product as a colorless solid.[7]
-
Visualizing Synthetic Pathways and Workflows
Diagrams are provided below to illustrate a general reaction pathway and an experimental workflow for the synthesis of nicotinoyl chloride derivatives.
Caption: General reaction pathway for the synthesis of nicotinoyl chloride and its subsequent conversion to nicotinamides and nicotinate esters.
Caption: A typical experimental workflow for the synthesis of a nicotinamide derivative from nicotinic acid.
References
A Spectroscopic Comparative Analysis of 2-Chloronicotinoyl Chloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Chloronicotinoyl chloride and its key analogues: Nicotinoyl chloride, 6-Chloronicotinoyl chloride, 2-Fluoronicotinoyl chloride, and 2-Bromonicotinoyl chloride. This objective analysis, supported by experimental data, aims to facilitate compound identification, characterization, and selection in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its analogues.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR chemical shifts provide information about the electronic environment of the protons in a molecule.
| Compound | Solvent | Chemical Shift (ppm) |
| This compound | DMSO-d6 | 8.583 (d), 8.256 (d), 7.574 (t)[1] |
| Nicotinoyl chloride hydrochloride | DMSO-d6 | Data available, specific shifts not fully detailed in search results. |
| 6-Chloronicotinoyl chloride | - | No specific ¹H NMR data found in search results. |
| 2-Fluoronicotinoyl chloride | - | No specific ¹H NMR data found in search results. |
| 2-Bromonicotinoyl chloride | - | No specific ¹H NMR data found in search results. |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.
| Compound | Solvent | Chemical Shift (ppm) |
| This compound | - | Data available, specific shifts not fully detailed in search results.[2] |
| Nicotinoyl chloride hydrochloride | - | Data available, specific shifts not fully detailed in search results. |
| 6-Chloronicotinoyl chloride | - | No specific ¹³C NMR data found in search results. |
| 2-Fluoronicotinoyl chloride | - | No specific ¹³C NMR data found in search results. |
| 2-Bromonicotinoyl chloride | - | No specific ¹³C NMR data found in search results. |
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule. A key characteristic of acyl chlorides is a strong C=O stretching vibration at a high frequency.
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data available, specific peak values not fully detailed in search results. |
| Nicotinoyl chloride hydrochloride | - | Data available, specific peak values not fully detailed in search results. |
| 6-Chloronicotinoyl chloride | - | No specific IR data found in search results. |
| 2-Fluoronicotinoyl chloride | - | No specific IR data found in search results. |
| 2-Bromonicotinoyl chloride | - | No specific IR data found in search results. |
Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 176.00[3] | 140, 112, 142[3] |
| Nicotinoyl chloride | 141.56 | 106 (base peak) |
| 6-Chloronicotinoyl chloride | 176.00 | 140, 112, 142 |
| 2-Fluoronicotinoyl chloride | 159.55[4] | No specific MS data found in search results. |
| 5-Bromonicotinoyl chloride | 220.45 | No specific MS data found in search results. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and the specific sample being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The FTIR spectrometer scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and records the absorbance of the sample.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile solvent.
-
Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated into its components as it passes through a capillary column.
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualizations
General Structure of Nicotinoyl Chloride and its Analogues
Caption: General chemical structure of the compared nicotinoyl chloride analogues.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
References
Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2-Chloronicotinoyl chloride is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its reactive acyl chloride and chloro-substituted pyridine ring allow for facile derivatization, leading to novel molecules with potential therapeutic applications. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various compound classes synthesized from this important precursor, supported by available experimental data.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The primary mechanism often involves the introduction of the nicotinoyl moiety into various pharmacophores, leading to enhanced antimicrobial efficacy.
Nicotinamide Derivatives
Nicotinamides synthesized from this compound have been evaluated for their antimicrobial properties. These compounds are of particular interest due to their structural similarity to nicotinamide (a form of vitamin B3), which plays a crucial role in cellular metabolism.
Table 1: Antimicrobial Activity of Nicotinamide Derivatives
| Compound | Target Organism | MIC (µM) | Reference |
| N-(2-bromophenyl)-2-chloronicotinamide | Enterococcus faecalis | 32 | [1] |
| Nicotinamide Derivative NC 7 | Staphylococcus aureus | 0.008 (MIC50) | [1] |
| Nicotinamide Derivative NC 5 | Enterococcus faecalis | 0.032 (MIC50) | [1] |
| Nicotinamide Derivative NC 3 | Pseudomonas aeruginosa | 0.016 (50% growth inhibition) | [2] |
| Nicotinamide Derivative NC 3 | Klebsiella pneumoniae | 0.016 (50% growth inhibition) | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (medium with inoculum, without compound) and a negative control well (medium only) are included. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]
Anticancer Activity
The 2-chloronicotinoyl scaffold has been incorporated into various heterocyclic systems, leading to the discovery of potent anticancer agents. These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.
Pyrazole and Pyrimidodiazepine Derivatives
The fusion of the nicotinoyl moiety with pyrazole and pyrimidodiazepine rings has yielded compounds with significant cytotoxic activity against a range of cancer cell lines.
Table 2: Anticancer Activity of Pyrazole and Pyrimidodiazepine Derivatives
| Compound Class | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Quinazoline-Chalcone | K-562 (Leukemia) | 0.622 | - | - | [3] |
| Quinazoline-Chalcone | RPMI-8226 (Leukemia) | 1.81 | - | - | [3] |
| Quinazoline-Chalcone | HCT-116 (Colon) | 1.25 | - | - | [3] |
| Quinazoline-Chalcone | LOX IMVI (Melanoma) | 1.58 | - | - | [3] |
| Quinazoline-Chalcone | MCF7 (Breast) | 1.79 | - | - | [3] |
| Pyrimidodiazepine | Various (10 cell lines) | - | - | >10-fold more potent than Adriamycin | [3] |
| Benzofuro[3,2-c]pyrazole 4a | K562 (Leukemia) | 0.26 | - | - | [4] |
| Benzofuro[3,2-c]pyrazole 4a | A549 (Lung) | 0.19 | - | - | [4] |
| Pyrazole 5b | K562 (Leukemia) | 0.021 | - | - | [4] |
| Pyrazole 5b | A549 (Lung) | 0.69 | - | - | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values are determined from dose-response curves.[3][4]
Signaling Pathway Visualization
Caption: Simplified signaling pathway of 2-chloronicotinoyl derivatives in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from this compound has been explored, with a focus on their ability to modulate inflammatory pathways.
Triazole Derivatives
Triazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. The incorporation of a nicotinoyl moiety into a triazole scaffold can lead to compounds with anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Triazole Derivatives
| Compound | Assay | Activity | Reference |
| Triazole Derivative 3c | Carrageenan-induced paw edema | Superior to standard | [5] |
| Triazole Derivative 3f | Carrageenan-induced paw edema | Superior to standard | [5] |
| Various Triazoles | In vitro cytokine production | Comparable to ibuprofen | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.[5]
Experimental Workflow Visualization
Caption: Workflow for synthesis and anti-inflammatory testing of triazole derivatives.
Conclusion
The derivatization of this compound has proven to be a fruitful strategy for the development of novel compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. The data presented in this guide highlight the potential of these compounds as leads for further drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising molecular scaffolds. The detailed experimental protocols provided herein should facilitate the replication and extension of these important findings.
References
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some novel triazole derivatives as anti-nociceptive and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Analysis of Commercially Available 2-Chloronicotinoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative overview and detailed methodologies for analyzing the purity of commercially available 2-Chloronicotinoyl chloride (CAS: 49609-84-9), a key building block in the synthesis of pharmaceuticals and agrochemicals. Sourcing high-purity reagents is critical for reproducible results and the safety of downstream applications.
Commercial Supplier Purity Comparison
While a direct, independent comparative study with experimental data is not publicly available, researchers can build their own comparisons based on the stated purities from various suppliers. It is crucial to request a Certificate of Analysis (CoA) for each batch to obtain lot-specific purity data. The table below summarizes publicly available purity claims from several vendors.
| Supplier | Stated Purity | Method of Analysis |
| Tokyo Chemical Industry (TCI) | >98.0% | Titration (T) |
| Chem-Impex | ≥ 98% | Assay by titration |
| Apollo Scientific | 97% | Not specified |
| Sigma-Aldrich | Not specified | Not specified |
| Santa Cruz Biotechnology | Not specified | Not specified |
Note: The lack of a specified analytical method from some suppliers underscores the importance of in-house verification. Titration, while a common method for acyl chlorides, may not identify organic impurities.
Potential Impurities
The purity of this compound can be affected by residual starting materials, byproducts of the manufacturing process, and degradation products. A known synthesis method involves the reaction of 2-chloro-3-(trichloromethyl) pyridine with a carboxylic acid or anhydride in the presence of a catalyst.[1] Based on this, potential impurities could include:
-
Starting materials: 2-chloro-3-(trichloromethyl) pyridine
-
By-products: Unreacted carboxylic acids or anhydrides
-
Degradation products: 2-Chloronicotinic acid (from hydrolysis)
Experimental Protocols for Purity Verification
Researchers should employ a multi-technique approach for a comprehensive purity assessment. The following are recommended analytical methods for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the high reactivity of acyl chlorides, direct injection can be problematic. A derivatization step is often employed to convert the acyl chloride to a more stable ester.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 1 mL of anhydrous methanol to the vial.
-
Cap the vial and allow the reaction to proceed for 15 minutes at room temperature to form the methyl 2-chloronicotinate derivative.
-
Dilute the sample to an appropriate concentration with a suitable solvent, such as dichloromethane.
GC-MS Parameters:
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
The resulting chromatogram can be used to identify and quantify impurities by comparing their mass spectra to libraries and their peak areas to that of the main derivative peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the detection of impurities.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent that does not react with the analyte, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN). The use of solvents like DMSO-d6 may show spectral data for the compound, but reactivity should be considered.[2]
¹H NMR Analysis:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
The expected signals for this compound are in the aromatic region.
-
Integrate all signals and compare the relative integrals to the expected proton ratios. The presence of unexpected signals may indicate impurities. For example, the presence of 2-chloronicotinic acid, a potential hydrolysis product, would show a distinct set of aromatic signals and a carboxylic acid proton signal.[3]
Titration
Titration provides a quantitative measure of the acyl chloride content.
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into a flask.
-
Add a known excess of a standardized solution of a nucleophile, such as a solution of a secondary amine (e.g., diethylamine in a suitable solvent).
-
Allow the reaction to go to completion.
-
Back-titrate the excess amine with a standardized solution of a strong acid (e.g., hydrochloric acid) using a suitable indicator or a pH meter to determine the endpoint.
-
The amount of acyl chloride is calculated from the amount of amine consumed.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for Purity Analysis of this compound.
By implementing a rigorous analytical approach, researchers can ensure the quality and purity of their this compound, leading to more reliable and reproducible research outcomes.
References
A Comparative Analysis of Novel Bioactive Compounds Derived from 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel compounds synthesized from the versatile building block, 2-Chloronicotinoyl chloride. It delves into their performance against established alternatives in therapeutic and agrochemical applications, supported by available experimental data. Detailed methodologies for key biological assays are also presented to facilitate reproducible research.
Introduction
This compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its reactive nature allows for the facile introduction of the nicotinoyl moiety, a pharmacophore present in numerous pharmaceuticals and agrochemicals. This guide focuses on the characterization of several classes of compounds derived from this precursor, including anti-inflammatory agents, herbicides, fungicides, and potential anticancer therapeutics.
Anti-inflammatory Agents: Pranoprofen and its Alternatives
Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID) derived from a related compound, 2-chloronicotinic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] It is particularly used in ophthalmology to manage post-operative inflammation.
Comparative Performance
Clinical studies have demonstrated that 0.1% pranoprofen ophthalmic solution is as effective as 0.1% diclofenac sodium in reducing inflammation and pain after strabismus surgery.[2] Another study found that while 0.1% fluorometholone showed a more rapid initial effect, both pranoprofen and fluorometholone were effective in managing chronic allergic conjunctivitis over a 4-week period. While a direct comparison with ketorolac in a meta-analysis showed nepafenac to be superior in patient tolerability, both were found to be equally effective in managing post-cataract surgery inflammation.[3]
Table 1: Qualitative Comparison of Ophthalmic Anti-inflammatory Agents
| Compound | Target | Efficacy | Key Findings |
| Pranoprofen | COX-1/COX-2 | Equivalent to Diclofenac | No statistically significant difference in postoperative inflammation.[2] |
| Diclofenac | COX-1/COX-2 | Standard of Care | A widely used topical NSAID for ocular inflammation. |
| Fluorometholone | Glucocorticoid Receptor | Faster Onset | More rapid initial relief compared to pranoprofen. |
| Ketorolac | COX-1/COX-2 | Equivalent to Nepafenac (efficacy) | Effective in managing post-surgical inflammation.[3][4] |
Signaling Pathway
Experimental Protocol: In Vitro COX Inhibition Assay
A detailed protocol for an in vitro COX inhibition assay can be found in various commercially available kits. The general principle involves the colorimetric or fluorometric detection of prostaglandins produced by recombinant COX-1 or COX-2 enzymes in the presence of arachidonic acid. The inhibitory activity of the test compound is determined by measuring the reduction in prostaglandin production.
Herbicides: Diflufenican and its Alternatives
Diflufenican is a selective herbicide used for the control of broadleaf weeds.[5] Its mechanism of action involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This leads to the photo-destruction of chlorophyll and subsequent plant death.[5]
Comparative Performance
Field trials have demonstrated the efficacy of diflufenican in controlling a range of broadleaf weeds. One study showed that fluroxypyr at 2-2.5 L/ha provided 85.77% to 90.68% weed control, which was more effective than several other tested herbicides.[6] Another study highlighted that a mixture of flufenacet and diflufenican provided 98-100% control of ALS/ACCase-resistant ryegrass.[7]
Table 2: Herbicidal Efficacy of Diflufenican and Alternatives
| Herbicide/Mixture | Target Weeds | Efficacy (% Control) | Reference |
| Flufenacet + Diflufenican | ALS/ACCase-resistant Lolium rigidum | 98-100% | [7] |
| Fluroxypyr | Broadleaf weeds | 85.77 - 90.68% | [6] |
| Bromoxynil + 2,4-D | Broadleaf weeds | 85.43% | [6] |
| Dichloprop-p + Bentazon | Broadleaf weeds | 83.98% | [6] |
Signaling Pathway
Experimental Protocol: Greenhouse Herbicide Efficacy Trial
A general protocol for conducting a greenhouse herbicide efficacy trial is as follows:
-
Plant Propagation: Grow target weed species in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, light, humidity).
-
Herbicide Application: At a specified growth stage, apply the herbicide at various doses using a calibrated sprayer to ensure uniform coverage. Include an untreated control and a commercial standard for comparison.
-
Data Collection: Visually assess weed control (phytotoxicity) at set time points after application using a rating scale (e.g., 0% = no control, 100% = complete kill).
-
Data Analysis: Calculate the average percent control for each treatment and conduct statistical analysis to determine significant differences. Dose-response curves can be generated to determine the effective dose for 50% (ED50) or 90% (ED90) control.[8][9]
Fungicides: Boscalid and its Alternatives
Boscalid is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It is effective against a wide range of fungal pathogens by disrupting the fungal mitochondrial respiratory chain at complex II.
Comparative Performance
Studies have shown varying efficacy of boscalid against different fungal pathogens and in comparison to other fungicides. For instance, against Botrytis cinerea, the EC50 values for boscalid can vary significantly, and resistance has been reported. In a study on Botrytis cinerea from strawberry fields, the EC50 for boscalid was >100 µg/ml for some isolates, while for fluopyram, another SDHI, the EC50 values ranged from 0.01 to >100 µg/ml.[10] Against Alternaria alternata, the EC50 values for boscalid ranged from 0.09 to 3.14 µg/mL in isolates from orchards without prior exposure to the fungicide Pristine® (a mix of boscalid and pyraclostrobin).[11] For pyraclostrobin alone, most of these isolates had an EC50 < 0.01 µg/mL.[11]
Table 3: Fungicidal Activity (EC50 in µg/mL) of Boscalid and Alternatives
| Fungus | Boscalid | Pyraclostrobin | Fluopyram | Reference |
| Botrytis cinerea (Strawberry) | >100 (resistant isolates) | - | 0.01 - >100 | [10] |
| Alternaria alternata (Pistachio) | 0.09 - 3.14 | < 0.01 (most isolates) | - | [11] |
| Alternaria solani | - | 0.0014 - 0.0041 | - | [12] |
Signaling Pathway
Experimental Protocol: In Vitro Fungicide Efficacy Testing
The poisoned food technique is a common method for evaluating fungicide efficacy in vitro:[13][14][15]
-
Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of the fungicide. Pour the medium into petri plates.
-
Inoculation: Place a mycelial plug from a pure, actively growing culture of the target fungus onto the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the control plate (without fungicide) is fully covered.
-
Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration compared to the control. EC50 values can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Anticancer Agents: Novel Nicotinamide and Nevirapine Analogs
Derivatives of nicotinamide have been investigated for their cytotoxic properties against various cancer cell lines. While specific data on 2-morpholinonicotinic acid is limited, related nicotinic acid and nevirapine analogs show promise.
Comparative Performance
Several studies have reported the IC50 values for novel nicotinamide and nevirapine analogs against different cancer cell lines. For example, a study on nevirapine analogs against HIV reverse transcriptase reported IC50 values in the sub-micromolar to low micromolar range.[16] While this is not a direct measure of anticancer activity, the structural similarity provides a basis for further investigation. Another study on 2-phenylacrylonitrile derivatives reported a potent inhibitory activity against HCT116 and BEL-7402 cancer cells with IC50 values of 5.9 nM and 7.8 nM, respectively.[17] It is important to note that direct quantitative comparisons are challenging without head-to-head studies.
Table 4: Cytotoxic Activity (IC50) of Novel Heterocyclic Compounds
| Compound Class | Cell Line | IC50 | Reference |
| Nevirapine Analog (2-nitro-NVP) | HIV Reverse Transcriptase | 0.721 µM | [16] |
| Nevirapine Analog (12-d3-NVP) | HIV Reverse Transcriptase | 0.910 µM | [16] |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon Cancer) | 5.9 nM | [17] |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver Cancer) | 7.8 nM | [17] |
| [(3-indolylmethylene) hydrazono]indolin-2-one derivative (85) | MCF-7 (Breast Cancer) | 1.04 µM | [18] |
| Thiazolidinone derivative (106) | MDA-MB-231 (Breast Cancer) | 1.9 µM | [18] |
Note: Data for nevirapine analogs is for HIV reverse transcriptase inhibition, not direct anticancer activity.
Experimental Workflow
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][10][19][20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][19]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[2]
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammatio… [ouci.dntb.gov.ua]
- 5. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 6. Efficacy of Fluroxypyr Compared with Common Broadleaf Herbicides in the Wheat Fields [jpp.um.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. ijcmas.com [ijcmas.com]
- 14. e-repository.org [e-repository.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Amide Bond Formation: Mechanistic Insights into Reactions of 2-Chloronicotinoyl Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mechanistic studies and practical applications of 2-Chloronicotinoyl chloride in amide bond formation, benchmarked against common alternative methodologies. The objective is to furnish researchers with the necessary data to make informed decisions for their synthetic strategies, balancing reactivity, yield, and substrate compatibility.
Introduction to Amide Synthesis via Acyl Chlorides
The reaction of an acyl chloride, such as this compound, with a primary or secondary amine is a robust and widely employed method for the synthesis of amides. The high electrophilicity of the carbonyl carbon in the acyl chloride functional group renders it highly susceptible to nucleophilic attack by an amine, leading to efficient amide bond formation. This reactivity is a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the nicotinoyl moiety is a key structural component in many bioactive molecules. For instance, this compound is a crucial intermediate in the production of the fungicide Boscalid.[1][2][3]
Mechanistic Overview: this compound
The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism, specifically through a tetrahedral addition-elimination pathway.
Reaction of this compound with an Amine
The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base or a second equivalent of the amine, yields the neutral amide product and a hydrochloride salt.[4]
References
A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-Chloronicotinoyl Chloride in Synthesis
This compound is a pivotal reagent in the synthesis of a wide array of biologically active molecules, serving as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its utility stems from the highly reactive acyl chloride functional group, which allows for the facile introduction of the 2-chloronicotinoyl moiety onto various scaffolds. Notably, it is a critical building block in the synthesis of the fungicide Boscalid and derivatives of 2-chloronicotinic acid, which are precursors to antibiotics, anti-cardiovascular drugs, and herbicides.[2][3]
The reactivity of this compound is dictated by the electrophilicity of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the pyridine ring. This heightened electrophilicity makes it highly susceptible to nucleophilic attack. However, this reactivity also presents a challenge in complex syntheses where multiple nucleophilic functional groups are present. Understanding the cross-reactivity of this compound is therefore paramount to achieving desired reaction outcomes and minimizing the formation of unwanted byproducts.
This guide provides a comprehensive comparison of the reactivity of this compound with common functional groups encountered in organic synthesis, supported by established chemical principles and available data. We will delve into the causality behind its reactivity, provide detailed experimental protocols for evaluating selectivity, and compare its performance with alternative acylating agents.
The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism. This two-step addition-elimination process is fundamental to understanding its reactivity.[4]
Caption: General mechanism of nucleophilic acyl substitution.
Comparative Reactivity with Functional Groups
The reactivity of this compound towards various nucleophiles is governed by a combination of factors, primarily the nucleophilicity of the attacking atom, steric hindrance, and reaction conditions. While direct kinetic data for competitive reactions with this compound is not extensively available in the literature, a qualitative and predictive order of reactivity can be established based on fundamental principles of organic chemistry.[2][5]
| Functional Group | Nucleophile | Relative Reactivity | Product | Typical Conditions |
| Amines (Primary) | R-NH₂ | Very High | Secondary Amide | Anhydrous solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. |
| Amines (Secondary) | R₂NH | High | Tertiary Amide | Anhydrous solvent, with a non-nucleophilic base. |
| Alcohols | R-OH | Moderate | Ester | Anhydrous solvent, often with a base like pyridine which can also act as a catalyst. |
| Phenols | Ar-OH | Moderate to Low | Phenyl Ester | Often requires heating and a base to form the more nucleophilic phenoxide ion. |
| Thiols | R-SH | High | Thioester | Anhydrous solvent, often with a base to form the highly nucleophilic thiolate.[6] |
| Water | H₂O | Low | Carboxylic Acid | Hydrolysis occurs, especially in the presence of moisture. The reaction is generally slower than with other nucleophiles. |
Amines: The Most Potent Nucleophiles
Primary and secondary amines are generally the most reactive nucleophiles towards acyl chlorides.[7] The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack.
-
Primary vs. Secondary Amines: While secondary amines are generally more basic than primary amines due to the electron-donating inductive effect of the additional alkyl group, their reactivity towards acyl chlorides can be attenuated by steric hindrance.[8] For unhindered amines, the reactivity order is often secondary > primary. However, with bulky substituents on either the amine or the acyl chloride, primary amines may react faster.
The synthesis of the fungicide Boscalid is a prime industrial example of the reaction of this compound with a primary aromatic amine, 2-amino-4'-chlorobiphenyl.[5][9] Similarly, the reaction with the secondary amine morpholine is a key step in the synthesis of 2-morpholinonicotinic acid derivatives.[2][3]
Alcohols and Phenols: Formation of Esters
Alcohols react with this compound to form esters. This reaction is typically slower than aminolysis and is often carried out in the presence of a base like pyridine, which not only neutralizes the HCl byproduct but also can act as a nucleophilic catalyst.
Phenols are generally less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, their reaction with this compound is slower and often requires heating and the use of a base to generate the more reactive phenoxide ion.[10]
Thiols: Highly Nucleophilic Sulfur
Thiols are more nucleophilic than their alcohol counterparts, and their corresponding thiolates (formed by deprotonation with a base) are exceptionally potent nucleophiles.[5][11] This is attributed to the higher polarizability and lower electronegativity of sulfur compared to oxygen. As a result, this compound is expected to react readily with thiols to form thioesters.[6]
Electronic and Steric Effects of the 2-Chloropyridine Moiety
The 2-chloropyridine ring in this compound exerts both electronic and steric effects that influence its reactivity.
-
Electronic Effects: The pyridine nitrogen and the 2-chloro substituent are both electron-withdrawing groups. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to benzoyl chloride, where the phenyl ring can donate electron density through resonance.[12]
-
Steric Effects: The presence of the 2-chloro substituent ortho to the acyl chloride group can introduce some steric hindrance, potentially slowing down the reaction with bulky nucleophiles. However, for most common nucleophiles, the electronic activation is the dominant factor.
Comparative Analysis with Alternative Acylating Agents
While this compound is a highly effective acylating agent, other reagents can also be employed to introduce an acyl group.
| Acylating Agent | Structure | Relative Reactivity | Advantages | Disadvantages |
| This compound | 2-Cl-Py-COCl | Very High | High reactivity, good yields. | Moisture sensitive, generates HCl. |
| Benzoyl Chloride | Ph-COCl | High | Readily available, well-studied reactivity. | Less reactive than heteroaromatic acyl chlorides, generates HCl. |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | Less reactive and easier to handle than acyl chlorides, byproduct is a carboxylic acid. | Requires higher temperatures or catalysts, less reactive. |
| 2-Chloronicotinic Acid + Coupling Agent | 2-Cl-Py-COOH | (In situ) | Milder conditions, avoids handling of acyl chloride. | Requires stoichiometric coupling agents (e.g., DCC, EDC), which can be expensive and generate byproducts that are difficult to remove. |
The choice of acylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and scalability.
Experimental Protocols
To provide a practical framework for evaluating the cross-reactivity of this compound, the following detailed experimental protocols are provided.
Protocol 1: Competitive Acylation of a Primary Amine and a Primary Alcohol
This experiment is designed to qualitatively and quantitatively assess the relative reactivity of this compound towards an amine and an alcohol.
Caption: Workflow for competitive acylation of an amine and an alcohol.
Expected Outcome: Due to the higher nucleophilicity of the amine, the major product is expected to be N-benzyl-2-chloronicotinamide. The ratio of amide to ester will provide a quantitative measure of the selectivity.
Protocol 2: Determination of Relative Reactivity of Acyl Chlorides by Competition
This protocol allows for the direct comparison of the reactivity of this compound against another acyl chloride, such as benzoyl chloride.
Methodology:
-
Preparation: Prepare equimolar solutions of a nucleophile (e.g., aniline), this compound, and benzoyl chloride in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Reaction: In a reaction vessel at a constant temperature (e.g., 25 °C), mix the aniline solution with a non-nucleophilic base (e.g., pyridine). To this mixture, add the equimolar mixture of this compound and benzoyl chloride simultaneously.
-
Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with water).
-
Analysis: Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the remaining acyl chlorides and the formed amide products.
-
Data Interpretation: By plotting the disappearance of the acyl chlorides over time, their relative reaction rates can be determined.
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the 2-chloronicotinoyl moiety. Its reactivity is governed by the strong electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the 2-chloropyridine ring. The general order of reactivity for common nucleophilic functional groups is:
Primary/Secondary Amines > Thiols > Alcohols > Phenols > Water
This high reactivity necessitates a careful consideration of chemoselectivity in the presence of multiple functional groups. By understanding the principles outlined in this guide and employing well-designed experimental protocols, researchers can effectively harness the synthetic potential of this compound while controlling its cross-reactivity to achieve their desired synthetic targets.
References
- 1. Non-linear Hammett plots [almerja.com]
- 2. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 9. Taft equation - Wikipedia [en.wikipedia.org]
- 10. savemyexams.com [savemyexams.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.viu.ca [web.viu.ca]
A Comparative Guide to Synthetic Methods for 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2-Chloronicotinoyl chloride is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, including anti-inflammatory drugs, anti-cancer agents, herbicides, and pesticides.[1][2][3][4] The efficiency, safety, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of established and novel synthetic methods for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their application.
Established Synthetic Pathway: The Two-Step Approach from Nicotinic Acid
The traditional and most commonly cited method for preparing this compound involves a two-step process starting from nicotinic acid.
Step 1: Synthesis of 2-Chloronicotinic Acid
The initial step is the conversion of nicotinic acid to 2-chloronicotinic acid. A prevalent method involves the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination.
Experimental Protocol:
-
Oxidation: Nicotinic acid is oxidized using hydrogen peroxide (H₂O₂) to yield nicotinic acid N-oxide.
-
Chlorination: The resulting nicotinic acid N-oxide is then chlorinated. One method involves suspending the N-oxide in phosphorus oxychloride (POCl₃) and adding triethylamine dropwise. The mixture is heated, and after the reaction, excess POCl₃ is removed under vacuum. The residue is then carefully added to water, and the pH is adjusted to precipitate the 2-chloronicotinic acid.[5] An alternative chlorination involves using a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).[6][7]
Step 2: Conversion to this compound
The final step is the conversion of 2-chloronicotinic acid to the desired acid chloride.
Experimental Protocol:
-
2-chloronicotinic acid is mixed with a solvent such as 1,2-dichloroethane.
-
Thionyl chloride (SOCl₂) is added to the mixture.
-
The mixture is refluxed for approximately one hour.
-
The reaction mixture is then concentrated to yield this compound as an oil that solidifies upon standing.[8]
A Newer, More Direct Synthetic Method
A more recent approach, detailed in patent literature, offers a more direct synthesis of this compound, avoiding the use of harsh and irritating chlorinating agents like thionyl chloride.
Experimental Protocol:
-
Reaction Setup: 2-chloro-3-(trichloromethyl)pyridine is used as the starting material.
-
Reagents: The reaction is carried out in a solvent such as toluene with a carboxylic acid or acid anhydride (e.g., glacial acetic acid or acetic anhydride).
-
Catalyst: A catalyst, such as anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄), is employed.
-
Reaction Conditions: The mixture is heated at a temperature between 80-120°C for 5 to 12 hours.
-
Product: The reaction yields this compound. This method is highlighted for being simpler, easier to operate, and for avoiding the serious environmental pollution associated with reagents like thionyl chloride.[9]
Alternative Approaches to 2-Chloronicotinic Acid
Research into greener and more efficient syntheses of the key intermediate, 2-chloronicotinic acid, is ongoing. One patented method describes the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of an N-hydroxyphthalimide initiator and a metal salt catalyst (e.g., cobalt or manganese salts). This method boasts high product purity and yields.[10]
Another innovative, multi-step synthesis starts from acetaldehyde, sodium methylate, and methyl formate to generate 2-chloronicotinic acid through a series of reactions including cyclization, chlorination, and cyan-hydrolysis.[11]
Comparative Data of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
| Established Method (Two-Step) | Nicotinic Acid | H₂O₂, POCl₃, PCl₅, SOCl₂ | ~65-87.5% for 2-chloronicotinic acid[5][6][7] | Well-documented, uses readily available materials. | Multi-step, uses hazardous reagents (POCl₃, SOCl₂), potential for environmental pollution.[9] |
| Newer Direct Method | 2-chloro-3-(trichloromethyl)pyridine | Carboxylic acid/anhydride, Lewis acid catalyst | Not explicitly quantified in the provided source, but implied to be efficient. | Single step, avoids harsh chlorinating agents, more environmentally friendly.[9] | Starting material may be less accessible than nicotinic acid. |
| Direct Oxidation Method for Precursor | 2-chloro-3-methylpyridine | O₂, N-hydroxyphthalimide, metal salt catalyst | >75% (up to 94%) for 2-chloronicotinic acid[10] | High yield and purity, milder conditions. | Multi-step process to get to the final product. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Established two-step synthesis of this compound.
Caption: Newer direct synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloronicotinyl chloride CAS#: 49609-84-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 11. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Synthesis and Applications of 2-Chloronicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2-Chloronicotinoyl chloride is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring a reactive acid chloride on a pyridine ring, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and potent pesticides. This guide provides a comprehensive literature review of the synthesis and applications of this compound, with a focus on comparing its performance with alternative methodologies and reagents, supported by experimental data.
Synthesis of this compound: A Comparison of Routes
The preparation of this compound can be broadly categorized into two primary approaches: the direct chlorination of its corresponding carboxylic acid and a newer method utilizing a trichloromethyl precursor.
Route 1: Chlorination of 2-Chloronicotinic Acid
The traditional and most direct method for synthesizing this compound is the chlorination of 2-chloronicotinic acid. This reaction is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]
Table 1: Comparison of Chlorinating Agents for 2-Chloronicotinic Acid Conversion
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Reaction Conditions | Typically reflux temperature, neat or in a high-boiling solvent. | Often at room temperature in a solvent like DCM or THF. |
| Catalyst | Not always necessary. | Catalytic amounts of DMF are commonly used. |
| Reactivity & Selectivity | Highly reactive, may lead to side reactions with sensitive functional groups. | Generally milder and more selective. |
| Work-up | Excess reagent is removed by distillation. | Excess reagent and solvent are removed by evaporation. |
| Cost | Less expensive. | More expensive. |
While both reagents are effective, oxalyl chloride is often preferred in research and fine chemical synthesis due to its milder reaction conditions and cleaner byproducts, which are all gaseous.[3] Thionyl chloride, being more cost-effective, is a common choice for larger-scale production.[3]
Route 2: From 2-Chloro-3-(trichloromethyl) Pyridine
An alternative, more recent synthetic strategy involves the reaction of 2-chloro-3-(trichloromethyl) pyridine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst.[4] This method avoids the use of harsh chlorinating agents like thionyl chloride, which can be advantageous from an environmental and safety perspective.[4] A key patent (CN101671298B) provides extensive data on this route, allowing for a detailed comparison of reaction parameters.[4]
Table 2: Synthesis of this compound from 2-Chloro-3-(trichloromethyl) pyridine - Comparison of Reaction Conditions [4]
| Catalyst | Carboxylic Acid/Anhydride | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃ | Glacial Acetic Acid | Toluene | 114 | 5 | 91.3 |
| AlCl₃ | Glacial Acetic Acid | Toluene | 114 | 5 | 89.7 |
| FeCl₃ | Acetic Anhydride | Toluene | 114 | 5 | 93.5 |
| FeCl₃ | Acetic Anhydride | Toluene | 100 | 8 | 94.3 |
| FeCl₃ | Glacial Acetic Acid | Toluene | 100 | 6 | 95.1 |
| FeCl₃ | Glacial Acetic Acid | 1,2-dichloroethane | 83 | 5 | 83.1 |
Data extracted from patent CN101671298B. The patent notes that the yield is based on the reacted 2-chloro-3-(trichloromethyl) pyridine.
This newer method offers high yields and avoids the use of pungent and corrosive chlorinating reagents, presenting a more environmentally friendly approach.[4]
Caption: Synthetic pathways to this compound.
Key Applications of this compound
This compound is a pivotal intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical sectors.
Agrochemicals: The Synthesis of Boscalid
A primary application of this compound is in the production of the fungicide boscalid.[5] Boscalid is a succinate dehydrogenase inhibitor (SDHI) widely used to control a broad spectrum of fungal pathogens in various crops. The synthesis involves the amidation of 2-amino-4'-chlorobiphenyl with this compound.[6][7]
Caption: Synthesis of the fungicide Boscalid.
The use of this compound provides a direct and efficient route to this important agrochemical. Alternative synthetic strategies for boscalid exist, but they often involve more steps or different coupling partners.[8][9][10] The reactivity of the acid chloride ensures a high conversion rate in the final amidation step.
Pharmaceuticals: A Versatile Reagent
In the pharmaceutical industry, this compound serves as a key building block for a diverse range of therapeutic agents.
-
Cannabinoid Receptor Agonists: It is utilized in the preparation of thieno[2,3-b]pyrrole derivatives, which have shown potential as cannabinoid receptor agonists for the treatment of various diseases.[5]
-
Anti-inflammatory Drugs (NSAIDs): The 2-chloronicotinic acid moiety, readily introduced using this compound, is a structural component of some non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] The synthesis of these drugs often involves the coupling of this compound with an appropriate amine.
While specific comparative data on the performance of this compound versus other acylating agents in these pharmaceutical syntheses is not extensively published in a head-to-head format, its commercial availability and high reactivity make it a frequently chosen reagent. The choice of an alternative would depend on the specific substrate and desired reaction conditions, with milder reagents like those activated by carbodiimides being a possibility, though often at a higher cost and with more complex workup procedures.[13]
Experimental Protocols
Synthesis of this compound from 2-Chloronicotinic Acid[14]
Materials:
-
2-Chloronicotinic acid (10.24 g, 0.065 mole)
-
1,2-dichloroethane (20 ml)
-
Thionyl chloride (9.5 ml)
Procedure:
-
To a reaction flask, add 2-chloronicotinic acid and 1,2-dichloroethane.
-
Add thionyl chloride to the mixture.
-
Reflux the mixture for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to yield this compound as an orange-colored oil (11.9 g). The product solidifies upon standing at room temperature.
Synthesis of Boscalid from this compound (General Procedure based on patent literature)[6][7]
Materials:
-
This compound
-
2-(4-chlorophenyl)aniline
-
An appropriate solvent (e.g., toluene, xylene)
-
A base (e.g., triethylamine, sodium carbonate)
Procedure:
-
Dissolve 2-(4-chlorophenyl)aniline in the chosen solvent in a reaction vessel.
-
Add the base to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture, maintaining a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., sodium carbonate solution, water) to remove any unreacted acid chloride and the hydrochloride salt of the base.
-
The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude boscalid can be purified by crystallization from a suitable solvent.
Conclusion
This compound is a high-value intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. While the traditional synthesis via chlorination of 2-chloronicotinic acid remains a viable and cost-effective method, newer, more environmentally friendly routes from 2-chloro-3-(trichloromethyl) pyridine offer high yields without the use of harsh reagents. In its applications, this compound provides a reactive and efficient means to introduce the 2-chloronicotinoyl moiety, crucial for the bioactivity of molecules like the fungicide boscalid. For pharmaceutical synthesis, it remains a key building block, with the choice of its use over alternatives often dictated by a balance of reactivity, cost, and the specific requirements of the synthetic route. Further research into direct comparisons of its performance in drug synthesis would be beneficial for process optimization in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 4. CN101671298B - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 6. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 7. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 8. CN105085389A - Preparation method of boscalid - Google Patents [patents.google.com]
- 9. CN105061306A - Boscalid preparation method - Google Patents [patents.google.com]
- 10. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 13. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chloronicotinoyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 2-Chloronicotinoyl chloride, a corrosive and water-reactive compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a corrosive solid that reacts violently with water, liberating toxic hydrogen chloride gas.[1] It can cause severe skin burns and eye damage.[1][2] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and chemical splash goggles with a face shield, must be worn.[1][3][4] An emergency eyewash station and safety shower must be readily accessible.[1][3]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 49609-84-9 | [1][5][6] |
| Molecular Formula | C₆H₃Cl₂NO | [6][7] |
| Molecular Weight | 176.00 g/mol | [2][6] |
| Melting Point | 38 - 39 °C / 100.4 - 102.2 °F | [1][3] |
| Boiling Point | 89 - 91 °C / 192.2 - 195.8 °F @ 1 mmHg | [1][3] |
| Flash Point | > 110 °C / > 230 °F | [1][3] |
| Incompatibilities | Water, strong oxidizing agents, strong acids, alcohols, amines, bases, metals.[1][3][8] |
Disposal Protocol: Neutralization of this compound
The recommended method for the disposal of small quantities of this compound is through a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the significantly less hazardous sodium 2-chloronicotinate.
Experimental Protocol for Neutralization
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
Large beaker or flask (at least 10 times the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation of Quenching Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask equipped with a stir bar. The volume of this solution should be at least 10 times the volume of the this compound to be quenched.
-
Cooling: Place the beaker containing the quenching solution in an ice bath and allow it to cool while stirring. This will help to control the exothermic reaction.
-
Slow Addition: Very slowly and carefully, add the this compound waste to the cold, stirred basic solution. Caution: This reaction is exothermic and will release carbon dioxide and hydrogen chloride gas. A slow, dropwise addition for liquids or small portions for solids is crucial to control the rate of reaction and prevent foaming and splashing.
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the complete hydrolysis and neutralization of the acyl chloride.
-
pH Verification: Once the reaction has subsided and the mixture has returned to room temperature, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.
-
Waste Collection: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for disposal according to your institution's environmental health and safety (EHS) guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. benchchem.com [benchchem.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Chloronicotinoyl chloride
Essential Safety and Handling Guide for 2-Chloronicotinoyl Chloride
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the safe handling and disposal of this compound (CAS No. 49609-84-9). It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate the significant hazards associated with this compound.
Hazard Overview
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][3] A primary hazard is its violent reaction with water, which can liberate toxic gas.[3] Therefore, it is crucial to prevent contact with moisture.[3][4]
Engineering Controls
To minimize exposure risk, handling of this compound must be performed under strict engineering controls:
-
Chemical Fume Hood: All work must be conducted in a certified and properly functioning chemical fume hood.[3][4]
-
Ventilation: The work area must be well-ventilated to control airborne concentrations.[1]
-
Safety Equipment: An eyewash station and safety shower must be in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this substance.[1][5]
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile rubber is a suitable material.[6][7] Always check gloves for integrity before use.[8]
-
Protective Clothing: Wear a chemical-resistant lab coat or apron. For larger quantities, a full chemical-resistant suit may be necessary to prevent any skin contact.[1][4]
-
Footwear: Closed-toe shoes are mandatory.
-
-
Respiratory Protection:
-
Operations should be designed to not require respiratory protection. However, if ventilation is inadequate or exposure limits are at risk of being exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3]
-
For small-scale laboratory use, a particle-filtering half mask (EN149:2001) may be appropriate, while larger scale operations may require a respirator with a particulates filter conforming to EN 143.[7]
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative and physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | [2][7] |
| Molecular Weight | 176.00 g/mol | [2] |
| Physical State | Solid | [3][7] |
| Appearance | White to light yellow powder or lump | [9] |
| Melting Point | 38 - 39 °C / 100.4 - 102.2 °F | [3][7] |
| Boiling Point | 89 - 91 °C / 192.2 - 195.8 °F (@ 1 mmHg) | [3] |
| Flash Point | > 110 °C / > 230 °F | [3][7] |
| CAS Number | 49609-84-9 | [1][3][7] |
Operational and Disposal Plans
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the complete required PPE ensemble (goggles, face shield, gloves, lab coat).
-
Keep a container of dry sand or other appropriate absorbent material nearby for spills.[7]
-
-
Handling the Compound:
-
Keep the container of this compound tightly sealed when not in use.[1]
-
Store under an inert atmosphere and protect from moisture, as it reacts violently with water.[3][7]
-
Avoid creating dust during transfer.[1]
-
When handling, do not eat, drink, or smoke.[1]
-
Warning: To avoid a violent reaction, always add this material to other reagents. NEVER add water or other reagents to this material.[1]
-
-
Post-Handling:
-
Securely seal the primary container.
-
Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Launder contaminated clothing separately before reuse.[1]
-
Disposal Plan
-
Waste Generation: All materials contaminated with this compound are to be considered hazardous waste.[7]
-
Containerization: Place waste in a suitable, clearly labeled, and sealed container for disposal.[1]
-
Disposal Route: Dispose of contents and container to an approved hazardous waste collection point in accordance with all local, regional, and national regulations.[7][9]
-
Empty Containers: Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[1]
Emergency Procedures
Immediate action is critical in the event of an exposure or spill.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Ensure the area is well-ventilated. Remove all ignition sources.[1]
-
Contain: Do not use water on the spill.[3][7] Use dry, clean-up procedures. Cover the spill with a dry absorbent material like sand.
-
Collect: Carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[1][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
Personnel Exposure
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 15 minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin area with plenty of water and soap for at least 15 minutes.[7] Seek immediate medical attention.[5][7]
-
Inhalation: Remove the person from the contaminated area to fresh air.[1][7] If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention without delay.[1][7]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][7] Call a physician or poison control center immediately.[3][7]
Caption: A workflow diagram for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.fr [fishersci.fr]
- 8. chemos.de [chemos.de]
- 9. This compound | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
